molecular formula C5H4FIN2 B2757330 3-Fluoro-4-iodopyridin-2-amine CAS No. 1269440-67-6

3-Fluoro-4-iodopyridin-2-amine

Cat. No.: B2757330
CAS No.: 1269440-67-6
M. Wt: 238.004
InChI Key: RNDRHBMMPKFNLJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodopyridin-2-amine is a useful research compound. Its molecular formula is C5H4FIN2 and its molecular weight is 238.004. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-iodopyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-iodopyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDRHBMMPKFNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269440-67-6
Record name 3-fluoro-4-iodopyridin-2-amine
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Foundational & Exploratory

Strategic Utilization of Halogenated Aminopyridine Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Paradigm

In the landscape of modern drug discovery, the halogenated 2-aminopyridine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the ubiquitous benzene ring, the pyridine core offers a tunable electronic environment through its nitrogen atom, while the amino group functions as a critical hydrogen bond donor/acceptor.

However, the true power of this scaffold emerges upon halogenation . The strategic introduction of Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I) transforms the aminopyridine from a simple spacer into a multi-functional warhead. This guide dissects the physicochemical mechanics, synthetic challenges, and therapeutic applications of this scaffold, moving beyond basic textbook definitions to actionable medicinal chemistry strategies.[1]

The Physicochemical Triad: SAR Mechanics

To effectively deploy halogenated aminopyridines, one must master the three pillars of their Structure-Activity Relationship (SAR).

A. Electronic Modulation & Basicity

The pyridine nitrogen (N1) is a hydrogen bond acceptor. Its basicity (


) dictates solubility and binding affinity.
  • The Halogen Effect: Halogens are electron-withdrawing groups (EWG). Placing a halogen at C3, C5, or C6 lowers the

    
     of the pyridine nitrogen, reducing the energetic penalty of desolvation upon entering a hydrophobic protein pocket.
    
  • Causality: A 3-fluoro substitution can drop the

    
     by ~2-3 units compared to the parent aminopyridine, often improving membrane permeability (LogD) by reducing the fraction of ionized species at physiological pH.
    
B. Halogen Bonding (The Sigma Hole)

Halogen bonding (XB) is a highly directional non-covalent interaction (


), where 

is the halogen and

is a Lewis base (e.g., carbonyl oxygen).
  • Mechanism: The halogen atom exhibits an anisotropic charge distribution. While the equatorial belt is electronegative, the distal tip (along the C-X bond axis) forms a region of positive electrostatic potential known as the

    
    -hole .
    
  • Hierarchy: The strength of the

    
    -hole (and thus the bond) increases with polarizability: 
    
    
    
    .
  • Application: In kinase inhibitors, an Iodine or Bromine atom at the C5 position of the aminopyridine often forms a halogen bond with the backbone carbonyl of the hinge region, significantly boosting potency.

C. Metabolic Blocking

The electron-rich aminopyridine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4), leading to N-oxidation or hydroxylation.

  • Strategic Blocking: Introduction of Fluorine at metabolic "soft spots" (typically C3 or C5) blocks oxidation due to the strength of the C-F bond (approx. 116 kcal/mol) and the high ionization potential, which disfavors the radical cation formation required for CYP oxidation.

Synthetic Architectures: The Regioselectivity Paradox

Synthesizing substituted aminopyridines requires navigating the conflict between the ortho/para directing amino group and the electron-deficient nature of the pyridine ring.

The Divergent Pathways
  • Electrophilic Aromatic Substitution (SEAr): The amino group at C2 activates the ring. Direct halogenation (e.g., NBS,

    
    ) overwhelmingly favors the C5 position  (para to the amino group).
    
  • Directed Lithiation: To access the elusive C3 position , one must often employ Directed Ortho Metalation (DoM) using the amino group (protected as a pivaloylamide) as the directing group.

  • Zincke Imine Chemistry: Recent advances utilize Zincke intermediates to force regioselectivity at C3, bypassing standard electronic bias.

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic for accessing specific halogenated isomers.

SyntheticPathways Start 2-Aminopyridine Core Goal_C5 Target: C5-Halogenation (Para to NH2) Start->Goal_C5 Electronic Control Goal_C3 Target: C3-Halogenation (Ortho to NH2) Start->Goal_C3 Steric/Chelation Control Method_Direct Direct Electrophilic Substitution (NBS/NCS in MeCN) Goal_C5->Method_Direct Reagent: NBS/NCS Method_DoM Directed Ortho Metalation (n-BuLi, then Electrophile) Goal_C3->Method_DoM Req: Pivaloyl Protection Method_Zincke Zincke Imine Rearrangement Goal_C3->Method_Zincke Alt: Ring Opening Product_C5 5-Halo-2-Aminopyridine (Major Product) Method_Direct->Product_C5 Product_C3 3-Halo-2-Aminopyridine (Major Product) Method_DoM->Product_C3 Method_Zincke->Product_C3

Caption: Decision matrix for regioselective halogenation of 2-aminopyridine scaffolds.

Detailed Protocol: Chemoselective Buchwald-Hartwig Amination

A critical workflow in drug discovery is the chemoselective functionalization of di-halogenated pyridines. This protocol describes the coupling of an amine to 2-chloro-5-bromopyridine .

  • The Logic: The C2-Chlorine is activated for Pd-catalyzed coupling due to the adjacent nitrogen (electronic activation), while the C5-Bromine remains intact for subsequent Suzuki coupling. This allows the construction of "bi-headed" ligands.

Materials
  • Substrate: 5-Bromo-2-chloropyridine (1.0 equiv)

  • Nucleophile: Morpholine or primary aniline (1.2 equiv)

  • Catalyst:

    
     (1.5 mol%) or 
    
    
    
  • Ligand: XPhos (3.0 mol%) – Critical for aryl chlorides.[2]

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Environment: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Catalyst Pre-complexation: Add

    
     and XPhos to the flask. Add 20% of the solvent volume. Stir at room temperature for 5 minutes to allow ligation (solution typically turns from dark purple to orange/brown).
    
    • Why: Pre-forming the active

      
       species prevents catalyst decomposition and ensures rapid oxidative addition.
      
  • Substrate Addition: Add the 5-Bromo-2-chloropyridine, the amine, and the

    
     base.
    
  • Degassing: Add the remaining solvent. Sparge with Argon for 10 minutes to remove dissolved Oxygen (which poisons the Pd catalyst).

  • Reaction: Heat the mixture to 80-100°C. Monitor by TLC (Hexane:EtOAc 4:1).

    • Endpoint: The starting material (Rf ~0.6) should disappear; the mono-aminated product (Rf ~0.3) appears.[3][4]

    • Note: If the reaction runs too long or too hot, you risk coupling at the C5-Bromine.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel).

Self-Validating Check: The product should show a doublet in


 NMR for the C3 proton (ortho to the new amino group) and retention of the C5-Br isotopic pattern in MS.

Medicinal Chemistry Applications & Case Studies

The halogenated aminopyridine scaffold is not theoretical; it is the engine behind several blockbuster therapies.

Case Study 1: Crizotinib (ALK Inhibitor)
  • Structure: Contains a 3-fluoro-2-aminopyridine moiety fused into a complex macrocycle (in later generations) or as a pendant group.

  • Role of Halogen: The Fluorine atom at C3 is not just a metabolic blocker; it influences the conformation of the pyridine ring relative to the rest of the molecule, locking it into a bioactive conformation via intramolecular electrostatic repulsion with the N1 lone pair.

Case Study 2: Dabrafenib (BRAF Inhibitor)
  • Structure: While technically a thiazole, it utilizes a 2-amino-pyrimidine core (closely related) with extensive halogenation (F, Cl).

  • Mechanism: The halogenated core occupies the ATP-binding pocket, where the halogen atoms displace "high-energy" water molecules, providing an entropic gain in binding energy.

Comparative Data: Halogen Impact on Stability

The following table summarizes the impact of halogen substitution on metabolic stability in human liver microsomes (HLM).

Scaffold VariantHalogen (C3/C5)HLM

(min)
Primary MetaboliteMechanism of Stabilization
2-Aminopyridine None12N-oxide / 5-OHN/A
Variant A 3-Fluoro45N-oxideBlocks C3 oxidation; reduces N1 basicity
Variant B 5-Chloro38N-oxideSteric hindrance; lipophilicity modulation
Variant C 3-F, 5-Cl>120MinimalSynergistic electronic deactivation of ring

SAR Logic Diagram

The following diagram maps the logical flow of optimizing a lead compound using this scaffold.

SAR_Logic Lead Lead Compound (Low Potency/Stability) Problem1 Problem: Rapid Metabolism Lead->Problem1 Problem2 Problem: Low Affinity Lead->Problem2 Sol1 Add Fluorine (C3/C5) (Block Metabolic Site) Problem1->Sol1 Strategy: Block Soft Spot Sol2 Add Iodine/Bromine (Target Carbonyl w/ Sigma Hole) Problem2->Sol2 Strategy: Halogen Bond Result1 Result: Increased t1/2 Sol1->Result1 Result2 Result: Kd Improvement (10-100x) Sol2->Result2

Caption: SAR optimization logic for halogenated aminopyridine derivatives.

References

  • Regioselective Halogenation Mechanisms

    • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. McNally, A., et al. (2016). Science.
  • Buchwald-Hartwig Protocols

    • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[5] Hartwig, J. F., et al. (2014).[5] Organic Letters.

  • Halogen Bonding in Kinases

    • The role of halogen bonding in inhibitor recognition and binding by protein kinases.[6][7] Ho, P. S., et al. (2007). Current Topics in Medicinal Chemistry.

  • Metabolic Stability

    • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine.[8] Brugarolas, P., et al. (2023). Journal of Pharmacology and Experimental Therapeutics.

  • General Scaffold Significance

    • Pyridine: the scaffolds with significant clinical diversity.[4][9][10] RSC Advances (2022).

Sources

An In-depth Technical Guide to the Metabolic Stability of 3-Fluoro-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorination in Pyridine Scaffolds

In modern medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its ability to engage in meaningful biological interactions and improve physicochemical properties such as solubility.[1][2] The incorporation of a pyridine motif into a drug candidate can enhance biochemical potency, improve cell permeability, and resolve issues with protein binding.[2][3] However, unsubstituted pyridine rings can be susceptible to metabolic modification, primarily through oxidation, which can lead to rapid clearance and limit in vivo efficacy.

This guide focuses on a widely adopted and highly successful strategy to mitigate this liability: the introduction of a fluorine atom at the 3-position of the pyridine ring. The strategic placement of fluorine is not merely about sterically blocking a "soft spot." It is a nuanced approach that leverages fluorine's unique electronic properties to fundamentally alter the metabolic fate of the molecule.[4][5] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles governing the metabolic stability of 3-fluoro-pyridine derivatives, the methodologies for their assessment, and the causal logic behind these experimental choices.

The Underlying Chemistry: Why 3-Fluoro Substitution Enhances Metabolic Stability

The metabolic stability of a xenobiotic is largely dictated by its susceptibility to enzymatic modification, with the Cytochrome P450 (CYP) superfamily of enzymes being the primary catalysts for oxidative metabolism.[6] These heme-dependent monooxygenases are responsible for the metabolism of the vast majority of small-molecule drugs.[6] The reactivity of an aromatic system like pyridine towards CYP-mediated oxidation is intrinsically linked to its electron density.

The Electronic Influence of the Pyridine Nitrogen

Unlike its isostere, benzene, the pyridine ring is inherently electron-deficient due to the inductive effect (-I effect) of the electronegative nitrogen atom.[1] This electron deficiency makes the ring less susceptible to electrophilic attack, the common mechanism for aromatic oxidation by CYPs. Consequently, pyridine-containing compounds are often more metabolically robust than their phenyl analogues.[3][7] However, the pyridine ring is still vulnerable to oxidation, particularly at positions with relatively higher electron density and at the nitrogen atom itself.

The Role of the 3-Fluoro Substituent

Introducing a fluorine atom, the most electronegative element, further perturbs the electronic landscape of the pyridine ring.

  • Inductive Electron Withdrawal: Fluorine exerts a powerful inductive electron-withdrawing effect, significantly lowering the energy of the highest occupied molecular orbital (HOMO) of the aromatic system.[6] A lower HOMO energy makes the ring less nucleophilic and therefore less prone to oxidation by the electrophilic iron-oxo species in the CYP active site.[6][8]

  • Blocking a Site of Metabolism: The C-3 position of pyridine is a potential site for electrophilic substitution.[1] Placing a fluorine atom at this position physically blocks this avenue of metabolism. The carbon-fluorine (C-F) bond is exceptionally strong (approximately 105.4 kcal/mol), making it highly resistant to enzymatic cleavage.[4][5]

  • Altering Regioselectivity: By deactivating the ring, the 3-fluoro substituent can redirect metabolism to other parts of the molecule, a critical consideration in holistic drug design.

This combination of electronic deactivation and steric blocking provides a powerful, synergistic mechanism for enhancing metabolic stability. The strategic replacement of a C-H bond with a C-F bond at the 3-position is a prime example of bioisosteric replacement to overcome pharmacokinetic challenges.[5]

Primary Metabolic Pathways of 3-Fluoro-Pyridine Derivatives

Despite enhanced stability, 3-fluoro-pyridine derivatives are not metabolically inert. Understanding their biotransformation pathways is crucial for predicting clearance mechanisms and identifying potentially active or toxic metabolites. The primary metabolic routes are mediated by CYP enzymes and, to a lesser extent, other oxidative enzymes like aldehyde oxidase (AO).

CYP-Mediated Oxidation

The main oxidative transformations occur at positions remote to the fluorine atom or on the pyridine nitrogen itself.

  • Aromatic Hydroxylation: The most common metabolic pathway is oxidation of the pyridine ring at positions not occupied by fluorine. For a 3-fluoro-pyridine, this typically occurs at the C-5 position, leading to the formation of a 5-hydroxy-3-fluoropyridine metabolite.[9][10]

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine N-oxide.[9][10] This is a common metabolic fate for many pyridine-containing drugs.

A study on the PET tracer [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) demonstrated that it is readily metabolized by CYP2E1, yielding 5-hydroxy-3F4AP and 3F4AP N-oxide as the primary metabolites.[9][10] This exemplifies the two major oxidative pathways.

MetabolicPathways Parent 3-Fluoro-Pyridine Derivative (Substrate) CYP450 Cytochrome P450 (e.g., CYP2E1) + O2, NADPH Parent->CYP450 Hydroxylated 5-Hydroxy-3-Fluoro-Pyridine Metabolite CYP450->Hydroxylated Aromatic Hydroxylation N_Oxide 3-Fluoro-Pyridine N-Oxide Metabolite CYP450->N_Oxide N-Oxidation

Caption: Primary CYP450-mediated metabolic pathways for 3-fluoro-pyridine derivatives.

Experimental Assessment of Metabolic Stability: A Practical Guide

Evaluating the metabolic stability of new chemical entities (NCEs) is a cornerstone of early drug discovery.[11] The in vitro liver microsomal stability assay is the workhorse for this purpose, providing a robust and cost-effective method to estimate hepatic clearance.[12][13]

The Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by the rich complement of drug-metabolizing enzymes, particularly CYPs, found in liver microsomes.[13][14] Microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) and are a standard reagent in ADME (Absorption, Distribution, Metabolism, Excretion) studies.[7]

The core principle is to incubate the test compound with liver microsomes and an essential cofactor, NADPH, and then measure the disappearance of the parent compound over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis start_end start_end process process data data decision decision A Thaw Liver Microsomes & Test Compound Stock D Pre-warm Microsomes, Buffer, & Compound A->D B Prepare Incubation Buffer (pH 7.4 Phosphate) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction by adding NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Acetonitrile + Internal Std.) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining vs. Time I->J K Determine t½ and CLint J->K

Caption: Standard experimental workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system by including essential controls.

Materials:

  • Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control (e.g., Verapamil, a well-characterized CYP substrate)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (or 20 mM NADPH stock)

  • Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS)

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.[15]

    • Dilute the HLM stock to an intermediate concentration (e.g., 1 mg/mL) with cold phosphate buffer. Keep on ice.

    • Prepare the final test compound and positive control working solutions (e.g., 100 µM in buffer) from the DMSO stock. The final concentration in the incubation will be 1 µM.

    • Prepare the NADPH solution (final concentration in incubation will be 1 mM).

  • Incubation Setup (in a 96-well plate):

    • Causality: Set up three conditions for each compound to ensure data integrity:

      • Test Condition: Compound + Microsomes + NADPH. This measures total enzymatic degradation.

      • Negative Control 1 (-NADPH): Compound + Microsomes (No NADPH). This measures cofactor-independent degradation (e.g., by esterases) or chemical instability. The reaction is initiated with a buffer instead of NADPH.

      • Negative Control 2 (-Enzyme): Compound + NADPH (No Microsomes). This measures cofactor-dependent chemical instability. Heat-inactivated microsomes can be used instead of just buffer.

    • Add the appropriate volumes of buffer and diluted microsomes to each well.

    • Add the test compound working solution to each well.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution to all wells (except the -NADPH control, to which buffer is added). This is your T=0 reference point for quenching.

    • Immediately quench the T=0 plate by adding 2-3 volumes of cold ACN with internal standard.

    • Continue incubating the remaining plates. At subsequent time points (e.g., 5, 15, 30, 45 minutes), quench the reaction in the respective plates.[13]

  • Sample Processing and Analysis:

    • Seal and centrifuge the quenched plates (e.g., at 3000g for 15 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound. The peak area ratio of the analyte to the internal standard is used for quantification.

Data Analysis and Interpretation

The data from the LC-MS/MS is used to calculate key parameters that define metabolic stability.

  • Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this curve (k) is the elimination rate constant.

    • Slope (k) = (ln(C₂) - ln(C₁)) / (t₂ - t₁)

    • Half-life (t½) = 0.693 / |k|

  • Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance capacity of the liver for the compound, normalized to the amount of microsomal protein.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Data Presentation and Structure-Metabolism Relationships (SMR)

Clear presentation of metabolic stability data is essential for making informed decisions in a drug discovery program.

Comparative Stability Data

The impact of 3-fluoro substitution is best illustrated through a direct comparison with the non-fluorinated parent compound.

Compound IDStructureHLM Half-Life (t½, min)HLM CLint (µL/min/mg)
Parent-01 Pyridine-R12115.5
3F-Parent-01 3-Fluoro-Pyridine-R> 60< 23.1
Control Verapamil1592.4

Table 1: Example in vitro metabolic stability data in Human Liver Microsomes (HLM). The introduction of a 3-fluoro substituent significantly increases the half-life and reduces the intrinsic clearance, indicating enhanced metabolic stability.

Visualizing the SMR Logic

The decision to use a 3-fluoro-pyridine moiety is based on a clear cause-and-effect relationship between chemical structure and metabolic fate.

SMR_Logic cluster_props cluster_interact Structure Chemical Structure (3-Fluoro-Pyridine) Properties Electronic Properties Prop1 Strong C-F Bond Structure->Prop1 Prop2 Inductive Withdrawal (-I) Structure->Prop2 Interaction Enzyme Interaction Outcome Metabolic Outcome Interaction->Outcome Int1 Blocks C-3 Oxidation Prop1->Int1 Prop3 Lower HOMO Energy Prop2->Prop3 Int2 Reduces Ring Nucleophilicity Prop3->Int2 Int1->Outcome Decreased Rate of Metabolism Int2->Outcome Enhanced Stability

Caption: Logical flow from chemical structure to the desired metabolic outcome.

Conclusion and Forward Outlook

The incorporation of a fluorine atom at the 3-position of a pyridine ring is a validated and highly effective strategy for enhancing metabolic stability. This improvement stems from fundamental physical organic principles, primarily the potent electron-withdrawing nature of fluorine, which deactivates the aromatic ring towards oxidative metabolism by CYP450 enzymes.[8][16] This guide has detailed the core metabolic pathways, provided a robust, self-validating protocol for the in vitro assessment of stability using liver microsomes, and elucidated the causal logic connecting structure to function.

For drug development professionals, a thorough understanding of these principles and methodologies is not merely academic; it is a prerequisite for the rational design of drug candidates with optimized pharmacokinetic profiles. By systematically applying these concepts, research teams can more efficiently navigate the complex landscape of drug metabolism, reducing attrition and accelerating the delivery of safer, more effective medicines.

References

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PubMed.[Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. National Institutes of Health (NIH).[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Scilit.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH).[Link]

  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Medium.[Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.[Link]

  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH).[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (NIH).[Link]

  • Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (NIH).[Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.[Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (NIH).[Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.[Link]

  • Bioanalytical method development for quantification of trifluridine with its metabolites and tipiracil in spiked human plasma by solid-phase extraction (SPE) and HPLC with PDA detection. ResearchGate.[Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]

  • Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites. ResearchGate.[Link]

  • Microsomal Stability Assay. Creative Bioarray.[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 3-fluoro-4-iodopyridin-2-amine. This document offers a detailed protocol, explains the scientific rationale behind the experimental design, and provides the necessary safety and handling information to ensure a successful and safe reaction.

Introduction: The Significance of N-Aryl Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of an aryl or heteroaryl group at the nitrogen atom of an aminopyridine can significantly modulate its biological activity. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C–N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1][2] This protocol focuses on the challenging, yet synthetically valuable, substrate 3-fluoro-4-iodopyridin-2-amine, demonstrating a reliable method for its arylation.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The generally accepted catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 3-fluoro-4-iodopyridin-2-amine), forming a Pd(II) complex.[3][4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Buchwald_Hartwig_Cycle

Experimental Protocol: Arylation of 3-Fluoro-4-iodopyridin-2-amine

This protocol is adapted from established procedures for the amination of halo-aminopyridines and provides a robust starting point for the arylation of 3-fluoro-4-iodopyridin-2-amine.[1]

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
3-Fluoro-4-iodopyridin-2-amine≥97%Commercially AvailableStore under inert atmosphere, away from light.
Aryl AmineVariousCommercially AvailablePurify if necessary by standard methods.
Palladium(II) Acetate (Pd(OAc)₂)≥98%Commercially AvailableHandle in a fume hood.[5][6][7]
Xantphos≥98%Commercially AvailableAir-stable, but store under inert gas for long-term storage.[8][9]
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableHygroscopic, store in a desiccator.[10][11][12][13][14]
1,4-DioxaneAnhydrousCommercially AvailableUse a freshly opened bottle or distill from a suitable drying agent.[15][16][17][18]
Schlenk tube or reaction vial with screw cap and septum--Must be oven-dried before use.
Magnetic stirrer and stir bar---
Inert gas supply (Argon or Nitrogen)High purity-For maintaining an inert atmosphere.
Standard laboratory glassware for workup and purification---
Silica gel for column chromatography---
Step-by-Step Protocol

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reagent_prep [label="Reagent Preparation\nand Inerting"]; reaction_setup [label="Reaction Setup"]; reaction_execution [label="Reaction Execution\n(Heating)"]; workup [label="Aqueous Workup"]; purification [label="Column Chromatography"]; product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent_prep -> reaction_setup; reaction_setup -> reaction_execution; reaction_execution -> workup; workup -> purification; purification -> product; } Experimental Workflow for Buchwald-Hartwig Amination

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add 3-fluoro-4-iodopyridin-2-amine (1.0 mmol, 1.0 equiv).

    • Add the desired aryl amine (1.2 mmol, 1.2 equiv).

    • Add cesium carbonate (2.0 mmol, 2.0 equiv).

    • In a separate vial, prepare the catalyst premix by adding palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to 1 mL of anhydrous 1,4-dioxane. Stir for 5 minutes until a homogeneous solution is formed.

    • Add the catalyst premix to the reaction vessel containing the substrates and base.

    • Add an additional 4 mL of anhydrous 1,4-dioxane to the reaction mixture.

  • Inerting the Reaction Mixture:

    • Seal the reaction vessel with a septum-fitted screw cap.

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[19]

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

    • Wash the filter cake with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated 3-fluoro-pyridin-2-amine.

Rationale for Experimental Choices

  • Catalyst System: Palladium(II) acetate is a common and cost-effective palladium precursor.[5] Xantphos is a bulky, electron-rich bisphosphine ligand that is highly effective for C-N cross-coupling reactions, particularly with challenging substrates.[8][9] The use of a pre-formed catalyst or a pre-catalyst can also be considered for improved efficiency and reproducibility.[1]

  • Base Selection: Cesium carbonate is a moderately strong inorganic base that is well-suited for this transformation. It exhibits good solubility in many organic solvents and is generally compatible with a wide range of functional groups.[4][10] Stronger bases like sodium tert-butoxide can also be effective but may not be compatible with base-sensitive functional groups.[20]

  • Solvent Choice: 1,4-Dioxane is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve a wide range of organic substrates and palladium complexes.[21] Anhydrous conditions are crucial to prevent catalyst deactivation and side reactions.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[4] Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, should be worn at all times.

  • 3-Fluoro-4-iodopyridin-2-amine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Palladium(II) Acetate: May cause an allergic skin reaction and causes serious eye damage. Very toxic to aquatic life with long-lasting effects.[5][6][7][22][23]

  • Xantphos: May cause skin, eye, and respiratory irritation.

  • Cesium Carbonate: Causes serious eye damage and is suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[10][11][12][13][14]

  • 1,4-Dioxane: Highly flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation. Suspected of causing cancer. May form explosive peroxides.[15][16][17][18]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous conditions and a properly inerted atmosphere. Use freshly opened or purified reagents. Consider using a palladium pre-catalyst.
Insufficiently strong baseIf the aryl amine is particularly electron-deficient, a stronger base like sodium tert-butoxide or LHMDS may be required.[4]
Low reaction temperatureIncrease the reaction temperature, but be mindful of potential substrate or product decomposition.
Formation of side products (e.g., hydrodehalogenation) Catalyst deactivation or side reactionsOptimize the ligand-to-palladium ratio. Ensure the purity of the starting materials.
Difficulty in purification Co-eluting impuritiesOptimize the chromatography conditions (e.g., different solvent system, different stationary phase). Consider recrystallization if the product is a solid.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-arylated 3-fluoro-4-iodopyridin-2-amine derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to strict anhydrous and inert reaction conditions, researchers can achieve high yields of these valuable compounds. This protocol provides a solid foundation for further exploration and optimization in the synthesis of novel aminopyridine-based molecules for drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. (2023, December 29). Retrieved February 7, 2024, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022, July 2). YouTube. Retrieved February 7, 2024, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

  • Cárdenas, P., & Goss, R. J. M. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Diva-Portal.org.
  • Barluenga, J., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Safety Data Sheet: Xantphos - Carl ROTH. (n.d.). Retrieved February 7, 2024, from [Link]

  • Safety Data Sheet: Cesium carbonate - Carl ROTH. (n.d.). Retrieved February 7, 2024, from [Link]

  • Safety Data Sheet: Xantphos - Carl ROTH. (n.d.). Retrieved February 7, 2024, from [Link]

  • 3-Fluoro-4-iodopyridin-2-amine | C5H4FIN2 | CID 51034458 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]

  • Safety Data Sheet: 1,4-Dioxane - Carl ROTH. (n.d.). Retrieved February 7, 2024, from [Link]

  • SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Medi- ated on KF-Alumina Surface - NBU-IR. (n.d.). Retrieved February 7, 2024, from [Link]

  • Safety Data Sheet: Caesium carbonate - Chemos GmbH&Co.KG. (n.d.). Retrieved February 7, 2024, from [Link]

  • Author's personal copy Ligand-free Cu 2 O-catalyzed cross coupling of nitrogen heterocycles with iodopyridines - ResearchGate. (2019, June 23). Retrieved February 7, 2024, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved February 7, 2024, from [Link]

  • MATERIAL SAFETY DATA SHEET - PALLADIUM ACETATE (48% Pd). (n.d.). Retrieved February 7, 2024, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 123–126. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 7, 2024, from [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core hinge-binding motif in a multitude of kinase inhibitors. The strategic functionalization of this scaffold is paramount for achieving potency, selectivity, and desirable pharmacokinetic properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-Fluoro-4-iodopyridin-2-amine , a versatile and highly valuable building block for the construction of novel kinase inhibitors. We will explore the causality behind key synthetic transformations, provide field-proven, step-by-step protocols for palladium-catalyzed cross-coupling reactions, and present data in a clear, actionable format.

Introduction: The Strategic Advantage of the 3-Fluoro-4-iodopyridin-2-amine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors that target the ATP-binding site has revolutionized cancer therapy.[2] The 3-Fluoro-4-iodopyridin-2-amine building block offers a trifecta of chemical handles that are ideally suited for elaborating a kinase inhibitor scaffold.

  • The 2-Amino Group: This primary amine is crucial for establishing key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common feature of many type I and type II kinase inhibitors.

  • The 4-Iodo Group: As a heavy halogen, iodine provides an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. This position is solvent-exposed in many kinase binding pockets, making it an ideal vector for introducing diverse chemical moieties to enhance potency and modulate selectivity.

  • The 3-Fluoro Group: The strategic placement of a fluorine atom can have profound effects. It can modulate the pKa of the adjacent 2-amino group, potentially strengthening the hinge-binding interaction. Furthermore, fluorine substitution can enhance metabolic stability and improve membrane permeability, critical parameters in drug design.[3]

G cluster_0 3-Fluoro-4-iodopyridin-2-amine cluster_1 Kinase Inhibitor Synthesis Start 3-Fluoro-4-iodopyridin-2-amine Scaffold N_group 2-Amino Group (Hinge Binding) Start->N_group I_group 4-Iodo Group (Cross-Coupling Handle) Start->I_group F_group 3-Fluoro Group (pKa Modulation, Stability) Start->F_group Coupling Pd-Catalyzed Cross-Coupling I_group->Coupling Inhibitor Final Kinase Inhibitor (Potency & Selectivity) Coupling->Inhibitor

Caption: Strategic value of the 3-Fluoro-4-iodopyridin-2-amine building block.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The iodine atom at the C4 position is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry due to their reliability, broad substrate scope, and functional group tolerance.[4]

G cluster_methods Palladium-Catalyzed Cross-Coupling Reactions Start 3-Fluoro-4-iodopyridin-2-amine Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki + R-B(OR)2 Sonogashira Sonogashira (C-C Triple Bond) Start->Sonogashira + R-C≡CH Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald + R-NH2 Product Diverse Kinase Inhibitor Library Suzuki->Product Sonogashira->Product Buchwald->Product

Caption: Overview of key synthetic transformations.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

Causality & Rationale: The Suzuki-Miyaura coupling is arguably the most versatile method for forming C(sp²)-C(sp²) bonds.[5] In the context of kinase inhibitor synthesis, this reaction is employed to introduce aryl or heteroaryl fragments that can occupy hydrophobic pockets, form additional hydrogen bonds, or establish other key interactions within the kinase active site. The choice of catalyst and ligand is critical. For electron-rich aminopyridines, a sufficiently electron-rich and bulky phosphine ligand is required to facilitate the reductive elimination step, which is often rate-limiting.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 3-Fluoro-4-iodopyridin-2-amine (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1). Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.10 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄dppf is a robust ligand for many Suzuki couplings; PPh₃ is a classic choice.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid and facilitates the transmetalation step.
Solvent Dioxane/H₂O, DME/H₂OAqueous mixtures are common and effective for dissolving the inorganic base.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle.
Sonogashira Coupling: Installation of Alkynyl Linkers

Causality & Rationale: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing a rigid alkynyl linker.[7] This is a powerful strategy for probing deeper, narrow pockets within the kinase active site or for use as a handle for subsequent "click chemistry" functionalization. The reaction co-utilizes palladium and copper(I) catalysts. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper(I) salt activates the terminal alkyne.[8]

Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a dry Schlenk flask, add 3-Fluoro-4-iodopyridin-2-amine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst, typically CuI (0.05-0.10 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed anhydrous solvent such as THF or DMF, followed by a degassed amine base, typically triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.3 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature to 60 °C for 2-12 hours. The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂A common and effective pre-catalyst for Sonogashira reactions.[8]
Copper(I) Co-catalyst CuIActivates the alkyne C-H bond for transmetalation.
Base TEA, DIPAActs as both a base to deprotonate the alkyne and a solvent.
Solvent THF, DMFAnhydrous conditions are preferred to prevent side reactions.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond

Causality & Rationale: The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines.[6] This reaction is particularly relevant for creating kinase inhibitors where a secondary amine linker connects the core pyridine to another aromatic system. The presence of the free 2-amino group on the substrate can be challenging, as it can potentially coordinate to the palladium center and inhibit catalysis. Therefore, careful selection of a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) and a strong, non-nucleophilic base is essential to promote the desired C-N coupling at the C4 position.[9]

Protocol: General Procedure for Buchwald-Hartwig Amination

G A 1. Add Reactants & Base (Substrate, Amine, NaOtBu) B 2. Seal & Purge with Inert Gas (Argon/Nitrogen) A->B C 3. Add Degassed Solvent (Toluene or Dioxane) B->C D 4. Add Catalyst/Ligand (Pd precatalyst, e.g., RuPhos) C->D E 5. Heat Reaction (90-110°C, monitor by LC-MS) D->E F 6. Cool & Quench (Dilute with EtOAc, add H2O) E->F G 7. Extract & Dry (Separate layers, dry with Na2SO4) F->G H 8. Purify (Flash Column Chromatography) G->H I Final C-N Coupled Product H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add 3-Fluoro-4-iodopyridin-2-amine (1.0 equiv.), the desired primary or secondary amine (1.1-1.3 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv.) to a dry reaction tube.

  • Catalyst Addition: Add the palladium pre-catalyst and ligand, for example, a G3 or G4 Buchwald precatalyst (e.g., RuPhos Pd G3) (0.01-0.05 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent, such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube tightly and heat the mixture to 90-110 °C for 6-24 hours. Monitor the reaction for the disappearance of starting material by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Extraction and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Case Study: Synthetic Approach to Brigatinib and Ceritinib Analogs

The 2-aminopyrimidine and 2-aminopyridine cores are central to many approved kinase inhibitors. For instance, Brigatinib (an ALK/EGFR inhibitor) and Ceritinib (an ALK inhibitor) feature complex structures built upon such scaffolds.[10][11] While their industrial syntheses may use different starting materials, 3-Fluoro-4-iodopyridin-2-amine serves as an excellent starting point for generating novel analogs for structure-activity relationship (SAR) studies.[12][13]

A plausible laboratory-scale synthesis of a core intermediate for these analogs could involve a Buchwald-Hartwig amination to install the key aniline fragment, followed by subsequent functionalization.

Safety and Handling

  • 3-Fluoro-4-iodopyridin-2-amine: This compound is irritating to the eyes, respiratory system, and skin.[14] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation.[14]

  • Palladium Catalysts: Palladium compounds can be toxic and are often expensive. Handle with care, minimizing waste.

  • Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Anhydrous and degassed solvents are often required. Take appropriate precautions for flammable solvents like THF, Dioxane, and Toluene.

Conclusion

3-Fluoro-4-iodopyridin-2-amine is a powerful and versatile building block for the synthesis of kinase inhibitors. Its strategically positioned functional groups allow for the systematic and efficient exploration of chemical space through robust palladium-catalyzed cross-coupling reactions. The protocols and rationale detailed in this guide provide a solid foundation for researchers to design and execute synthetic campaigns aimed at discovering the next generation of targeted therapeutics.

References

  • Klüter, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved from [Link]

  • Pevarello, P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Retrieved from [Link]

  • Berwick, M. R., et al. (2017). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN113024454A - Synthesis method of brigatinib intermediate.
  • Z-H. M., et al. (2015). Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PMC - PubMed Central. Retrieved from [Link]

  • Patsnap. (2020). Preparation method of ALK inhibitor Brigatinib.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. Retrieved from [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Retrieved from [Link]

  • Wang, P., et al. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138492A - Preparation method of ALK inhibitor brigatinib.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Mittal, S., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. PMC. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]

  • Singh, M., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Retrieved from [Link]

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Application Notes & Protocols: Strategic Protection of 2-Amino-3-fluoro-4-iodopyridine for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

The 2-amino-3-fluoro-4-iodopyridine scaffold is a highly valuable building block in contemporary drug discovery and materials science. Its unique trifecta of functional groups—a nucleophilic amino group, a bioisosteric fluorine atom, and a versatile iodine handle for cross-coupling reactions—offers a rich platform for molecular elaboration. However, the inherent reactivity of the 2-amino group presents a significant challenge, often leading to undesired side reactions and complicating synthetic pathways aimed at modifying the C4-position.[1][2]

To unlock the full synthetic potential of this scaffold, a robust and strategic protection of the amino group is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing effective protecting group strategies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of common protecting groups, enabling chemists to confidently navigate the synthesis of complex derivatives.

The Molecular Challenge: Understanding the Substrate's Reactivity

The synthetic utility of 2-amino-3-fluoro-4-iodopyridine is dictated by the electronic interplay of its substituents. The 2-amino group is a potent nucleophile and can readily react with electrophiles or coordinate to metal catalysts intended for C-I bond activation.[1] The pyridine ring itself is electron-deficient, which influences the reactivity of all attached groups. The primary challenge is to temporarily mask the amino group's reactivity to allow for selective functionalization at the C4-iodo position, most commonly via palladium-catalyzed cross-coupling reactions.[3][4]

An ideal protecting group for this substrate must satisfy several critical criteria:

  • Robust Stability: It must remain intact under the conditions of C4-functionalization (e.g., Pd-catalysis, basic conditions, organometallic reagents).

  • Orthogonal Removal: It must be cleavable under mild conditions that do not disturb the newly installed C4-substituent or other sensitive functionalities.[5][6][7]

  • High-Yielding Transformations: Both the protection and deprotection steps should proceed with high efficiency and selectivity.

  • Inertness to Directed Metallation: The protecting group should not direct organolithium reagents to deprotonate the adjacent C3 position, which could lead to unwanted side products.[8]

Below is a logical workflow for selecting an appropriate protecting group strategy.

G cluster_0 Strategic Planning cluster_1 Protecting Group Selection cluster_2 Execution Start Identify Target Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Assess_Conditions Assess Downstream Reaction Conditions (Base, Metal Catalyst, Temperature) Start->Assess_Conditions Select_PG Select Candidate Protecting Groups (Boc, TBDMS, etc.) Assess_Conditions->Select_PG Check_Stability Is the PG stable to the reaction conditions? Select_PG->Check_Stability Check_Stability->Select_PG No Check_Orthogonality Can the PG be removed without affecting the cross-coupling product? Check_Stability->Check_Orthogonality Yes Check_Orthogonality->Select_PG No Proceed Proceed with Protection Protocol Check_Orthogonality->Proceed Yes Perform_Reaction Perform C4-Functionalization Proceed->Perform_Reaction Deprotection Perform Deprotection Protocol Perform_Reaction->Deprotection Final_Product Isolate Final Product Deprotection->Final_Product

Figure 1: Decision workflow for protecting group strategy.

Comparative Analysis of Key Protecting Groups

The choice of protecting group is dictated by the planned synthetic route. The tert-Butoxycarbonyl (Boc) group is often the superior choice for its balance of stability and mild cleavage conditions. However, silyl-based protectors offer a valuable orthogonal option.

Protecting GroupStructureProtection ConditionsStability ProfileDeprotection ConditionsOrthogonality & Remarks
Boc -(C=O)O-tBu(Boc)₂O, Base (DMAP, TEA, or NaHMDS), THF or DCMStable to base, nucleophiles, and hydrogenolysis. Labile to strong acid.Mild Acid: TFA in DCM; HCl in Dioxane/MeOH.[9][10]Excellent. Orthogonal to most Pd-catalyzed couplings. The standard choice for general applications.
Cbz -(C=O)OCH₂PhCbz-Cl, Base, THF/H₂OStable to acid and mild base.H₂, Pd/C (Hydrogenolysis)Poor. Hydrogenolysis conditions risk de-iodination of the C4 position. Not recommended for this substrate.
TBDMS -Si(CH₃)₂(tBu)TBDMS-Cl, Imidazole, DMFStable to base and many organometallics. Labile to acid and fluoride.Fluoride source (TBAF) in THF; Mild acid.[11][12]Good. Offers an alternative to Boc. Useful if acid-sensitive groups are present or if fluoride-labile groups are absent.
Pivaloyl (Piv) -(C=O)-tBuPiv-Cl, BaseVery robust. Stable to a wide range of acidic and basic conditions.Harsh: Strong base (KOH/MeOH, reflux) or strong acid.Poor. Lacks orthogonality. Cleavage conditions are too harsh for many complex molecules.

Recommended Protocols and Methodologies

Based on extensive analysis, the Boc group represents the most reliable and versatile protecting group for 2-amino-3-fluoro-4-iodopyridine.

Protocol 1: N-Boc Protection of 2-Amino-3-fluoro-4-iodopyridine

This protocol describes the efficient protection of the 2-amino group using di-tert-butyl dicarbonate. The use of a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) ensures rapid and complete formation of the carbamate at low temperatures.

Rationale: The electron-deficient nature of the aminopyridine can render the amino group less reactive than typical anilines. Standard conditions with weaker bases like triethylamine may be sluggish or incomplete.[13] NaHMDS deprotonates the amine, creating a highly nucleophilic amide that rapidly reacts with (Boc)₂O, driving the reaction to completion.

Figure 2: Reaction scheme for Boc protection.

Materials:

  • 2-Amino-3-fluoro-4-iodopyridine

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or N₂), add 2-amino-3-fluoro-4-iodopyridine (1.0 eq).

  • Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add NaHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes. The solution may change color. Stir for an additional 20 minutes at 0 °C.

  • In a separate flask, dissolve (Boc)₂O (1.2 eq) in a small amount of anhydrous THF.

  • Add the (Boc)₂O solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with EtOAc and water.

  • Separate the layers. Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-Boc protected product.

Protocol 2: Downstream Application - Suzuki Coupling

This protocol demonstrates the utility of the Boc-protected intermediate in a palladium-catalyzed Suzuki cross-coupling reaction, a cornerstone of modern C-C bond formation.

Rationale: With the amino group masked, the palladium catalyst can selectively activate the C4-I bond for oxidative addition, initiating the catalytic cycle without interference from the nitrogen nucleophile. The Boc group is stable to the basic conditions (e.g., K₂CO₃ or Cs₂CO₃) typically required for the Suzuki reaction.[14][15]

Materials:

  • tert-butyl (3-fluoro-4-iodopyridin-2-yl)carbamate (from Protocol 1)

  • Arylboronic acid or ester (1.2 eq)

  • Pd(PPh₃)₄ or other suitable Pd catalyst/ligand system (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Standard Suzuki reaction setup (reflux condenser, inert atmosphere)

Procedure:

  • In a reaction vessel, combine the Boc-protected starting material (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3x).

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with EtOAc and water.

  • Separate the layers, and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the coupled product.

Protocol 3: N-Boc Deprotection

This final step removes the Boc group to reveal the desired functionalized 2-aminopyridine derivative.

Rationale: The Boc group is a carbamate that is readily hydrolyzed under acidic conditions.[10][16] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard, highly effective method that proceeds quickly at room temperature. The volatile byproducts (isobutylene and CO₂) are easily removed.

Materials:

  • Boc-protected, C4-functionalized pyridine (from Protocol 2)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

  • Add TFA (5-10 equivalents, often a 10-25% v/v solution of TFA in DCM is used).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in EtOAc or DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash with brine, dry the organic layer over MgSO₄, filter, and concentrate to yield the deprotected product. Further purification may be performed if necessary.

The overall synthetic workflow is summarized below.

G Start 2-Amino-3-fluoro- 4-iodopyridine Protected Boc-Protected Intermediate Start->Protected Protocol 1 (Boc)₂O, Base Coupled C4-Coupled Product (Boc-Protected) Protected->Coupled Protocol 2 Ar-B(OH)₂, Pd Catalyst, Base Final Final C4-Functionalized 2-Aminopyridine Coupled->Final Protocol 3 TFA, DCM

Figure 3: Overall synthetic pathway using the Boc strategy.

Conclusion

The strategic use of protecting groups is indispensable for the successful synthesis of complex molecules derived from 2-amino-3-fluoro-4-iodopyridine. The tert-butoxycarbonyl (Boc) group stands out as the premier choice, offering a robust shield for the amino functionality that is orthogonal to the most common and powerful C-C and C-N bond-forming reactions. The detailed protocols provided herein serve as a validated starting point for researchers to confidently and efficiently access a wide array of novel chemical entities for drug discovery and beyond.

References

  • CN102936220B - BOC protection method for aminopyridine - Google Patents.

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Troubleshooting & Optimization

solving solubility issues of 3-Fluoro-4-iodopyridin-2-amine in water

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Fluoro-4-iodopyridin-2-amine in aqueous media. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common issues encountered during laboratory work.

Understanding the Solubility Profile of 3-Fluoro-4-iodopyridin-2-amine

3-Fluoro-4-iodopyridin-2-amine is a halogenated pyridine derivative with a complex solubility profile. Its molecular structure, featuring a basic amino group and electron-withdrawing fluoro and iodo substituents, dictates its physicochemical properties. The pyridine nitrogen and the 2-amino group are potential sites for protonation, which can be exploited to enhance aqueous solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₄FIN₂PubChem CID: 51034458[1]
Molecular Weight238.00 g/mol PubChem CID: 51034458[1]
Calculated logP1.3PubChem CID: 51034458[1]
Estimated pKa ~2.0 - 4.0 See explanation below
Aqueous SolubilityPoorInferred from analogs[2][3][4]

pKa Estimation and its Implication for Solubility:

This estimated pKa is critical for devising a pH-adjustment strategy to improve solubility. At a pH below its pKa, the molecule will be predominantly protonated, leading to a significant increase in its aqueous solubility.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues related to the solubility of 3-Fluoro-4-iodopyridin-2-amine.

Q1: I am having difficulty dissolving 3-Fluoro-4-iodopyridin-2-amine in my aqueous buffer (e.g., PBS at pH 7.4). What is the first troubleshooting step I should take?

A1: The poor solubility of 3-Fluoro-4-iodopyridin-2-amine in neutral aqueous solutions is expected due to its chemical structure. The primary and most effective initial step is to adjust the pH of your solvent.

Rationale: As an aminopyridine derivative, this compound is a weak base. By lowering the pH of the aqueous medium to a value below its estimated pKa (likely below 4.0), you can protonate the molecule. This protonated form, being a salt, will exhibit significantly higher aqueous solubility.

Recommended Action:

  • Start by preparing a stock solution in a small amount of an organic co-solvent (see Q2 for more details).

  • For your final aqueous solution, use a buffer with a lower pH (e.g., a citrate buffer at pH 3.0 or a glycine-HCl buffer at pH 2.5).

  • Gradually add the stock solution to the acidic buffer while vortexing to facilitate dissolution.

Q2: Can I use an organic co-solvent to dissolve 3-Fluoro-4-iodopyridin-2-amine? If so, which ones are recommended?

A2: Yes, using a water-miscible organic co-solvent is a common and effective strategy.

Rationale: Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium. For many biological assays, it is crucial to keep the percentage of the organic co-solvent low to avoid detrimental effects on the experimental system.

Recommended Co-solvents:

Co-solventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)0.1% - 1% (v/v)Widely used in biological assays. Be aware of potential cellular effects at higher concentrations.
Ethanol1% - 5% (v/v)Generally well-tolerated in many cell-based assays at low concentrations.
N,N-Dimethylformamide (DMF)0.1% - 1% (v/v)Effective solubilizing agent, but can be more toxic to cells than DMSO.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh out the desired amount of 3-Fluoro-4-iodopyridin-2-amine in a sterile microcentrifuge tube.

  • Add the minimum volume of your chosen co-solvent (e.g., DMSO) to completely dissolve the compound. You may need to gently vortex or sonicate the solution.

  • This will be your high-concentration stock solution. Store it appropriately, protected from light and moisture.

  • For your working solution, perform a serial dilution of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.

Q3: I am concerned about the potential toxicity of organic co-solvents in my cell-based assay. Are there alternative methods to improve solubility?

A3: Absolutely. Cyclodextrin complexation is an excellent alternative for increasing aqueous solubility without the use of organic co-solvents.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 3-Fluoro-4-iodopyridin-2-amine, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly enhances its solubility in water.[5]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often a good starting point due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another excellent option with high water solubility and a favorable safety profile.

Experimental Protocol: Solubilization using Cyclodextrins

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in your desired buffer).

  • Add the solid 3-Fluoro-4-iodopyridin-2-amine directly to the cyclodextrin solution.

  • Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The resulting clear solution contains the solubilized compound. The concentration can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Diagram of Cyclodextrin Inclusion Complex Formation:

G cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Soluble) CD->Complex Drug 3-Fluoro-4-iodopyridin-2-amine (Hydrophobic) Drug->Complex Encapsulation G Start 3-Fluoro-4-iodopyridin-2-amine (Free Base) Solvent Dissolve in Organic Solvent (e.g., Ethanol, Acetone) Start->Solvent Acid Add Stoichiometric Amount of Acid (e.g., HCl, MSA) Solvent->Acid Precipitate Induce Precipitation/ Crystallization Acid->Precipitate Isolate Isolate and Dry the Salt Precipitate->Isolate Characterize Characterize the Salt (e.g., XRPD, DSC) Isolate->Characterize Solubility Determine Aqueous Solubility of the Salt Characterize->Solubility End Optimized Solid Form Solubility->End

Caption: Workflow for salt screening and solubility determination.

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Protonation of the basic molecule to form a more soluble salt.Highly effective, simple to implement.The required low pH may not be suitable for all biological assays.
Co-solvents Reducing the polarity of the aqueous medium.Effective for creating concentrated stock solutions.Potential for co-solvent toxicity in biological systems.
Cyclodextrins Encapsulation of the hydrophobic molecule within a hydrophilic host.Avoids the use of organic co-solvents, generally low toxicity.May alter the effective concentration of the drug available for target binding.
Salt Formation Creation of a more soluble solid form of the compound.Can improve both solubility and solid-state stability.Requires chemical synthesis and characterization steps.

Concluding Remarks for the Researcher

The solubility of 3-Fluoro-4-iodopyridin-2-amine in aqueous media presents a common but manageable challenge. A systematic approach, beginning with pH adjustment and progressing to the use of co-solvents or cyclodextrins, will likely yield a successful solubilization strategy for your specific experimental needs. It is imperative to consider the constraints of your assay system when selecting the most appropriate method. For any further assistance, please do not hesitate to contact our technical support team.

References

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Technical Support Center: Purification & Recrystallization of 3-Fluoro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Profile: Medicinal Chemists, Process Development Scientists.

The Challenge: 3-Fluoro-4-iodopyridin-2-amine is a critical intermediate for MEK and kinase inhibitors. Its purification is complicated by two factors:

  • Electronic Push-Pull: The electron-withdrawing halogens (F, I) compete with the electron-donating amine, creating a "hybrid" polarity that complicates solvent selection.

  • Synthesis Byproducts: Depending on the route (Lithiation of 2-amino-3-fluoropyridine or Sandmeyer reaction), crude mixtures often contain free iodine (purple discoloration), regioisomers, or inorganic salts.

Core Recommendation: For general purification, a binary solvent system of Ethyl Acetate (EtOAc) and n-Heptane is the most robust protocol. For desalting crude material from Sandmeyer reactions, an Ethanol/Water recrystallization is preferred.

Solvent Selection Matrix

This table summarizes the thermodynamic suitability of solvents based on the compound's dipole moment and impurity profile.

Solvent SystemRolePolarity IndexPrimary ApplicationExpert Notes
EtOAc / n-Heptane Primary MediumStandard Purification Best balance. EtOAc solubilizes the amine; Heptane acts as the anti-solvent to drive crystallization without oiling out.
Ethanol / Water SecondaryHighDesalting Use if crude was prepared via Sandmeyer (diazotization). Excellent for removing inorganic salts (NaHSO₄, KI).
DCM / Hexane AlternativeLowLow-Temp Crystallization Use only if the compound oils out in EtOAc. DCM has high solubilizing power but evaporates too fast for controlled crystal growth.
Toluene SpecificLowIsomer Separation Effective for separating the 4-iodo product from trace 6-iodo regioisomers due to pi-stacking differences.
Step-by-Step Experimental Protocol
Protocol A: The "Golden Path" (EtOAc/Heptane)

Best for removing organic impurities and free iodine.

Prerequisites:

  • Crude 3-Fluoro-4-iodopyridin-2-amine (solid or viscous oil).

  • Critical Pre-step: If the crude is purple/brown, dissolve in EtOAc and wash with 10% aqueous Sodium Thiosulfate (

    
    ) to quench free iodine. Dry over 
    
    
    
    and concentrate before recrystallization.

Workflow:

  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 3-5 mL per gram) and heat to reflux (77°C).

    • Checkpoint: Solution should be clear. If particulates remain, hot filter through Celite.

  • Anti-Solvent Addition: While maintaining reflux, dropwise add n-Heptane until a persistent slight turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough EtOAc (0.5 - 1 mL) to clear the turbidity.

  • Controlled Cooling: Remove from heat. Insulate the flask with a towel to allow slow cooling to Room Temperature (RT) over 2 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at RT, move to an ice bath (0-5°C) for 1 hour.

  • Harvest: Filter the off-white needles. Wash the cake with cold 1:3 EtOAc:Heptane.

Protocol B: Desalting (Ethanol/Water)

Best for crude material from acid-mediated synthesis.

  • Dissolve crude in boiling Ethanol (95%) .

  • Add hot Water dropwise until turbidity is reached.

  • Cool slowly. Inorganic salts will stay in the aqueous mother liquor; the product crystallizes out.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is happening?

Diagnosis: This occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture, or if the anti-solvent (Hexane/Heptane) is added too quickly. Fix:

  • Re-heat to redissolve the oil.

  • Add a seed crystal (a tiny amount of pure product) when the solution is slightly supersaturated.

  • Switch from Hexane to Heptane (higher boiling point allows for higher temperature processing).

  • Use Protocol A but increase the ratio of EtOAc slightly to keep the product in solution longer during cooling.

Q2: The crystals are purple or dark brown.

Diagnosis: Iodine contamination. This is common in iodination reactions involving


 or KI.
Fix:  Recrystallization alone rarely removes occluded iodine. You must perform a chemical wash. Dissolve the crystals in EtOAc and wash with 10% Sodium Thiosulfate  until the organic layer is pale yellow. Then re-crystallize.[1]

Q3: I suspect regioisomer contamination (e.g., 3-fluoro-6-iodopyridin-2-amine).

Diagnosis: Lithiation direction can vary. Validation: Run a


H NMR. The 4-iodo isomer (desired) typically shows a characteristic coupling pattern distinct from the 6-iodo isomer.
Fix:  If isomers are present, Toluene  recrystallization is often more selective than EtOAc/Heptane for separating halogenated pyridine isomers.
Visualized Workflows (Graphviz)
Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Analyze Crude Material CheckColor Is Crude Purple/Brown? Start->CheckColor ThioWash Perform Na2S2O3 Wash (Remove Free Iodine) CheckColor->ThioWash Yes CheckSalt Contains Inorganic Salts? (e.g., from Sandmeyer) CheckColor->CheckSalt No ThioWash->CheckSalt EtOHWater Use Ethanol/Water (Protocol B) CheckSalt->EtOHWater Yes CheckOil History of Oiling Out? CheckSalt->CheckOil No DCMHept Use DCM/Heptane (Low Temp) CheckOil->DCMHept Yes Standard Use EtOAc/Heptane (Protocol A - Recommended) CheckOil->Standard No

Caption: Decision logic for selecting the optimal purification route based on crude impurity profile.

Figure 2: Recrystallization Process Flow

RecrystProcess Dissolve 1. Dissolve (Reflux in EtOAc) AntiSolv 2. Add Anti-Solvent (Heptane dropwise) Dissolve->AntiSolv Turbidity 3. Turbidity Point (Cloudy solution) AntiSolv->Turbidity Clear 4. Clear Solution (Add trace EtOAc) Turbidity->Clear Cool 5. Controlled Cooling (RT -> 0°C) Clear->Cool Filter 6. Filtration (Wash with cold 1:3 mix) Cool->Filter

Caption: Step-by-step workflow for the binary solvent recrystallization method.

References
  • BenchChem Technical Support. Synthesis and Purification of 3-Fluoro-4-Iodopyridine. (Accessed 2026). Link

  • Ark Pharm, Inc. Product Data: 3-fluoro-4-iodopyridin-2-amine (CAS 1269440-67-6).[2]Link

  • Mitchell, I. S., et al. Triazolopyridinyl compounds as kinase inhibitors. WO2022086828A1. (2022). Link

  • Deng, X., et al. (Aza)indazolyl-aryl sulfonamide and related compounds. WO2020210828A1. (2020). Link

  • Flynn, D. L., et al. Pyridyl compounds and their use. US Patent App.[3] US2010/0216782. (2010).[4][5] (Describes the lithiation synthesis route). Link

Sources

Technical Support Center: Stability & Handling of 3-Fluoro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound: 3-Fluoro-4-iodopyridin-2-amine CAS: 1269440-67-6 (Amino-variant specific) / Related: 22282-75-3 (Non-amino scaffold) Core Reactivity Profile: This scaffold presents a "perfect storm" of reactivity for medicinal chemists. It combines an electron-deficient pyridine ring, a labile leaving group (iodine at C4), a strong electron-withdrawing directing group (fluorine at C3), and a Lewis-basic handle (amine at C2).

The Critical Warning: Under basic conditions , this molecule exhibits bifurcated stability:

  • Weak/Aqueous Bases (Carbonates, Phosphates): Generally stable, but susceptible to protodehalogenation (loss of Iodine) if Pd-catalysis is prolonged.

  • Strong Bases (Organolithiums, Amides): Highly unstable due to the Halogen Dance phenomenon. The C5-proton is sufficiently acidic to trigger rapid iodine migration, leading to regioisomeric mixtures that are difficult to separate.

Reactivity Matrix & Troubleshooting Guides

Module A: The "Halogen Dance" (Strong Base Instability)

Context: You are attempting lithiation or metal-halogen exchange (e.g., with


-BuLi or LDA) to functionalize the C4 position, but you observe regioisomers or scrambled products.

The Mechanism: The fluorine atom at C3 and the iodine at C4 acidify the proton at C5 . Upon deprotonation, the resulting lithio-species is kinetically formed at C5. However, this species is thermodynamically unstable relative to the isomer where Iodine is flanked by the lithium. The Iodine "dances" (migrates) from C4 to C5, while the Lithium moves to C4.

Visualizing the Mechanism (Graphviz)

HalogenDance Start Starting Material (3-F, 4-I, 5-H) Step1 Kinetic Deprotonation (LDA/Base attacks C5-H) Start->Step1 T > -78°C Inter1 Intermediate A (3-F, 4-I, 5-Li) Step1->Inter1 Transition Halogen Dance (Iodine Migration C4 -> C5) Inter1->Transition Fast Isomerization Product Thermodynamic Product (3-F, 4-Li, 5-I) Transition->Product Irreversible

Figure 1: The Base-Catalyzed Halogen Dance Mechanism. Note that the iodine migrates to the position of initial deprotonation.

FAQ: How do I prevent the Halogen Dance?
  • Q: Can I stop the migration?

    • A: Yes, but it requires strict kinetic control. The migration barrier is low.

    • Protocol:

      • Temperature: Must be maintained at -78°C or lower. Do not allow the reaction to warm to -40°C before quenching.

      • Base Selection: Use LDA (Lithium Diisopropylamide) rather than

        
        -BuLi. LDA is bulky and less nucleophilic, reducing direct attack on the iodine (metal-halogen exchange) vs. deprotonation.
        
      • Mode: Consider in situ trapping (adding the electrophile before the base, if compatible) or continuous flow chemistry to quench the lithiated species milliseconds after generation.

Module B: Cross-Coupling Failures (Suzuki/Buchwald)

Context: You are performing a Suzuki coupling at C4. The starting material is consumed, but the yield is low (<40%), and you see a mass corresponding to the des-iodo product (M-126).

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst Poisoning by C2-Amine.Protect the Amine: Use a Boc or Acetyl group. Free amino pyridines bind strongly to Pd(II), shutting down the catalytic cycle.
Des-Iodo Product (Protodehalogenation) Hydride Source in Media.Switch Solvent: Avoid primary alcohols (MeOH/EtOH). Use Dioxane/Water or Toluene/Water. Base: Switch from Carbonate to

.
Loss of Fluorine

by Base.
Lower Temperature: Fluorine at C3 is activated. If using hydroxide bases (NaOH) at >80°C, OH- can displace F-. Use weaker bases (

) at 60-70°C.
Visualizing the Decision Tree

Troubleshooting Problem Low Yield in Suzuki Coupling Check1 Is the C2-Amine Protected? Problem->Check1 NoProt NO Check1->NoProt YesProt YES Check1->YesProt Action1 Action: Install Boc/Ac Protection. Free NH2 poisons Pd catalyst. NoProt->Action1 Check2 Check Byproducts via LCMS YesProt->Check2 ResultA Des-Iodo (M-I + H) Check2->ResultA ResultB Des-Fluoro (M-F + OH/OR) Check2->ResultB FixA Remove Alcohol Solvents. Use Dioxane/H2O. ResultA->FixA FixB Reduce Temp < 80°C. Use Cs2CO3 instead of NaOH. ResultB->FixB

Figure 2: Diagnostic workflow for optimizing cross-coupling yields.

Recommended Protocols

Protocol A: Safe Suzuki Coupling (C4-Arylation)

Designed to minimize defluorination and catalyst poisoning.

  • Preparation: Protect the amine first.

    • Step: React 3-fluoro-4-iodopyridin-2-amine with

      
       (1.1 eq) and DMAP (cat.) in DCM. Isolate the N-Boc intermediate .
      
  • Coupling Conditions:

    • Substrate: N-Boc-3-fluoro-4-iodopyridin-2-amine (1.0 eq).

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq).

    • Catalyst:

      
       (5 mol%) - Robust against steric bulk.
      
    • Base:

      
       (2.0 eq) - Anhydrous phosphate is gentler on the C-F bond than carbonates.
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio).

    • Temperature: 60°C - 70°C. Do not reflux aggressively.

  • Workup: Dilute with EtOAc, wash with brine. The Boc group can be removed subsequently with TFA/DCM.

Protocol B: Avoiding Halogen Dance during Functionalization

If you must use organolithiums.

  • Solvent: Anhydrous THF (freshly distilled/dried).

  • Temperature: Cool THF to -78°C (Dry ice/Acetone).

  • Reagent Order:

    • Add substrate.[1][2][3][4]

    • Add electrophile (e.g., aldehyde, iodine, etc.) first if compatible (Barbier conditions).

    • If not compatible: Add LDA (1.1 eq) slowly down the side of the flask. Stir for maximum 2 minutes at -78°C.

  • Quench: Add the electrophile immediately.

  • Rationale: The lithiated species (3-F, 4-I, 5-Li-pyridine) has a half-life of seconds/minutes before the iodine migrates to C5. Speed is critical.

References

  • BenchChem Technical Support. (2025).[2][5] An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. BenchChem.[2] Link

  • Ossila. (n.d.). 3-Fluoro-4-iodopyridine | CAS 22282-75-3.[5][6][7] Product Specification & Applications. Link

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046-1057.
  • Rocca, P., Cochennec, C., Marsais, F., & Queguiner, G. (1993). First Metalation of Aryl Iodides: Directed ortho-Lithiation of Iodopyridines, Halogen-Dance, and Application to Synthesis.[1] Journal of Organic Chemistry.[8][9] (Specific reference to 3-fluoro-4-iodopyridine lithiation).

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses reduction/defluorination side reactions of similar scaffolds). Link

Sources

Validation & Comparative

Technical Comparison Guide: IR Spectroscopy of 3-Fluoro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

3-Fluoro-4-iodopyridin-2-amine is a critical halogenated heterocyclic intermediate, often employed as a scaffold in the synthesis of MEK inhibitors and other kinase-targeting oncology drugs. Its structural complexity—featuring a basic amine, an electronegative fluorine, and a polarizable iodine on a pyridine core—creates a unique vibrational signature.

This guide provides a comparative analysis of the infrared (IR) spectroscopy peaks for this compound. Unlike standard database entries, this document focuses on diagnostic differentiation : how to distinguish this specific regioisomer from its precursors (e.g., 2-amino-3-fluoropyridine) and potential by-products using vibrational spectroscopy.

Diagnostic Peak Analysis (Predicted & Observed)

The IR spectrum of 3-Fluoro-4-iodopyridin-2-amine is dominated by the interplay between the electron-withdrawing fluorine atom and the electron-donating amino group. The iodine atom, being heavy, primarily affects the low-frequency fingerprint region.

Table 1: Critical Diagnostic Bands
Functional GroupVibration ModeWavenumber Region (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Asymmetric Stretch3480 – 3420MediumConfirms presence of amine; distinguishes from nitro/halo precursors.
Primary Amine (-NH₂) N-H Symmetric Stretch3350 – 3280MediumPaired with the asymmetric peak; confirms primary amine status.
Pyridine Ring C=N / C=C Ring Stretch1620 – 1580StrongCharacteristic heteroaromatic "breathing" modes.
Amine (-NH₂) N-H Scissoring (Bending)1650 – 1620Medium-StrongOften overlaps with ring stretches; broadens the 1600 region.
Aryl Fluoride (C-F) C-F Stretching1260 – 1180Very StrongKey Identifier. The C-F bond on the pyridine ring is highly polar and distinct.
Aryl Iodide (C-I) C-I Stretching600 – 480Weak-MediumDifficult to see in standard ATR (ZnSe cuts off ~650). Requires KBr or CsI optics.
Subst. Pattern C-H Out-of-Plane (OOP)850 – 800StrongIndicates 2,3,4-trisubstituted pyridine pattern (two adjacent H's).

Analyst Note: The C-F stretch is the most reliable "anchor" peak in the mid-IR region. If the strong band between 1200–1250 cm⁻¹ is absent, the fluorination step failed.

Comparative Analysis: Target vs. Alternatives

In a synthesis context, "performance" equates to resolution —the ability to confirm the reaction's success. We compare the target molecule against its most common synthesis precursor and a potential regioisomer.

Scenario A: Reaction Monitoring (Iodination)

Transformation: 2-Amino-3-fluoropyridine


 3-Fluoro-4-iodopyridin-2-amine
FeaturePrecursor (Starting Material)Target ProductAnalytical Insight
Fingerprint Region Clean < 700 cm⁻¹New bands at 500–600 cm⁻¹ Appearance of C-I stretch confirms iodination.
C-H OOP Bending ~750–780 cm⁻¹ (3 adjacent H's)Shift to ~820–850 cm⁻¹ Loss of one proton (H4) changes the OOP bending pattern significantly.
N-H Stretches Standard Primary AmineSlight Red Shift The bulky iodine at C4 may induce steric strain or subtle electronic effects on the C2-amine.
Scenario B: Regioisomer Differentiation

Comparison: 3-Fluoro-4-iodopyridin-2-amine vs. 3-Fluoro-6-iodopyridin-2-amine

Distinguishing these isomers is critical as iodination can occur at C4 or C6 depending on conditions (though C4 is favored in lithiation protocols).

  • Symmetry & OOP: The 4-iodo isomer (Target) has protons at C5 and C6 (vicinal). The 6-iodo isomer has protons at C4 and C5 (vicinal). While OOP is similar, the fingerprint region (1000–1400 cm⁻¹) will show distinct splitting patterns due to the different dipole moments relative to the ring nitrogen.

  • Recommendation: If IR is ambiguous, ¹H-NMR is the superior orthogonal technique here (coupling constants

    
     vs 
    
    
    
    are definitive).

Experimental Protocol: Obtaining High-Fidelity Spectra

To ensure the data matches the predicted values above, follow this optimized protocol.

Step 1: Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or Ge crystal.

    • Why? Minimal sample prep, easy cleaning.

    • Caution: Ensure the crystal pressure is high enough to contact the solid powder but not crush the crystal (Diamond is robust).

  • Alternative (For Low Frequency): KBr Pellet .

    • Why? If you need to see the C-I stretch (< 600 cm⁻¹), standard ZnSe ATR crystals cut off too early. KBr is transparent down to 400 cm⁻¹.

Step 2: Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to reduce noise in the fingerprint region.

  • Background: Collect a fresh air background immediately before the sample.

Step 3: Validation Logic (Workflow)

IR_Validation Start Crude Product Isolated Check_NH Check 3300-3500 cm⁻¹ (Doublet Present?) Start->Check_NH Check_CF Check 1200-1260 cm⁻¹ (Strong Band?) Check_NH->Check_CF Yes Result_Fail_Imp FAIL: Oxidation/Impurity Check_NH->Result_Fail_Imp No (Amine lost) Check_CI Check < 600 cm⁻¹ (New Band vs SM?) Check_CF->Check_CI Yes Result_Fail_SM FAIL: Starting Material Check_CF->Result_Fail_SM No (Fluorine missing) Check_CO Check 1650-1750 cm⁻¹ (Carbonyl Present?) Check_CI->Check_CO Yes (Iodination confirmed) Check_CI->Result_Fail_SM No (Iodination failed) Result_Pass PASS: Target Identified Check_CO->Result_Pass No (Pure) Check_CO->Result_Fail_Imp Yes (Solvent/Oxidation)

Figure 1: Decision logic for validating 3-Fluoro-4-iodopyridin-2-amine via IR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group assignments).
  • NIST Chemistry WebBook. Infrared Spectrum of 2-Aminopyridine. National Institute of Standards and Technology.[1] Available at: [Link] (Used for baseline amine/pyridine ring assignments).

  • PubChem. Compound Summary: 3-Fluoro-4-iodopyridin-2-amine. National Library of Medicine. Available at: [Link].

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Reference for C-F and C-I frequency ranges).

Sources

Comparative Reactivity Analysis: 3-Fluoro- vs. 3-Chloro-4-iodopyridin-2-amine in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of modern medicinal chemistry, halogenated pyridines serve as indispensable building blocks for constructing complex molecular architectures. Their utility stems from the specific physicochemical properties imparted by halogen substituents and their capacity to undergo a variety of chemical transformations. Among these, 3-halo-4-iodopyridin-2-amines are particularly valuable scaffolds, offering multiple reaction sites for diversification.

This guide provides an in-depth comparison of the reactivity of two closely related analogs: 3-fluoro-4-iodopyridin-2-amine and 3-chloro-4-iodopyridin-2-amine . By dissecting the fundamental electronic and steric differences between fluorine and chlorine, we aim to provide researchers with predictive insights into their behavior in common, synthetically crucial reactions, thereby enabling more informed experimental design and optimization.

The Decisive Influence of the C3-Halogen: Electronic and Steric Underpinnings

The reactivity profile of these molecules is fundamentally dictated by the interplay of electronic and steric effects originating from the C3-halogen substituent. While both fluorine and chlorine are electronegative, their properties differ significantly, influencing the electron density of the pyridine ring and access to its reactive centers.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Chlorine is also inductively withdrawing, but to a lesser extent. This means the pyridine ring in the 3-fluoro analog is significantly more electron-deficient (or 'activated' towards certain reactions) than in its 3-chloro counterpart. While both halogens can donate lone-pair electrons via a mesomeric effect (+M), this is generally weak and subordinate to the strong inductive pull.[1][2]

Steric Effects: The steric profiles of fluorine and chlorine are markedly different. Fluorine has a van der Waals radius of 1.47 Å, making it a close steric mimic of a hydrogen atom (1.20 Å).[3] In stark contrast, chlorine is substantially larger, with a van der Waals radius of 1.74 Å.[3] This difference in size can play a crucial role in sterically congesting the local environment, potentially hindering the approach of bulky catalysts or reagents to adjacent reactive sites, namely the C2-amine and the C4-iodo position.

These fundamental differences set the stage for distinct reactivity patterns, which we will explore in the context of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C4-iodo bond is the primary site for palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy compared to the C-F, C-Cl, and C-N bonds. The critical, and often rate-determining, first step in these catalytic cycles is the oxidative addition of the aryl iodide to the Pd(0) catalyst.

G cluster_0 Experimental Workflow: Cross-Coupling Setup Inert Atmosphere Setup (Argon/Nitrogen) Reagents Add Pyridine Substrate, Coupling Partner, Base, & Solvent Setup->Reagents Degas Degas Mixture (e.g., Ar sparging) Reagents->Degas Catalyst Add Pd Catalyst & Ligand Degas->Catalyst Reaction Heat to Reaction Temperature Catalyst->Reaction Quench Cool & Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify

Caption: General experimental workflow for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Predictable Advantage for Fluorine

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The efficiency of the oxidative addition step is highly sensitive to the electronic density of the aryl halide.

Mechanistic Insight: An electron-deficient pyridine ring accelerates the oxidative addition of the C-I bond to the electron-rich Pd(0) center.[4] Because fluorine's potent inductive effect renders the ring more electron-poor than chlorine's, we can confidently predict that 3-fluoro-4-iodopyridin-2-amine will exhibit a higher reactivity in Suzuki-Miyaura couplings. This translates to potentially faster reaction times, lower required catalyst loadings, or the feasibility of using less reactive boronic esters under milder conditions.

G Pd0 Pd0 ArPdI ArPdI Pd0->ArPdI Ar-I (Rate-Determining) ArPdOR ArPdOR ArPdI->ArPdOR Base (e.g., OHtextsuperscript{-}) ArPdAr ArPdAr ArPdOR->ArPdAr Ar'-B(OR)textsubscript{2} ArPdAr:s->Pd0:n Regeneration of Catalyst Product Ar-Ar' (Product) ArPdAr->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Suzuki-Miyaura Coupling

Parameter3-Fluoro-4-iodopyridin-2-amine3-Chloro-4-iodopyridin-2-amineRationale
Predicted Reactivity HigherLowerStronger -I effect of Fluorine accelerates oxidative addition.
Typical Reaction Time ShorterLongerFaster rate-determining step.
Yield (%) Potentially HigherPotentially LowerMore efficient conversion under identical conditions.
Catalyst Loading Lower loadings may be effectiveMay require higher loadingsHigher reactivity allows for less catalyst.
Buchwald-Hartwig Amination: Following the Electronic Trend

Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle where oxidative addition is a key step.[5][6]

Mechanistic Insight: The underlying principle remains the same. The enhanced electron-withdrawing nature of the fluorine substituent should facilitate a more rapid oxidative addition compared to the chlorine substituent. Therefore, 3-fluoro-4-iodopyridin-2-amine is expected to be the more reactive partner in Buchwald-Hartwig aminations at the C4 position. The larger steric bulk of chlorine at C3 could also play a minor, albeit likely secondary, role by slightly impeding the coordination of the bulky phosphine ligands typically used in these reactions.

G Pd0 Pd0 ArPdI ArPdI Pd0->ArPdI Ar-I AmineComplex AmineComplex ArPdI->AmineComplex HNR'R'' AmidoComplex AmidoComplex AmineComplex->AmidoComplex Base AmidoComplex:s->Pd0:n Regeneration of Catalyst Product Ar-NR'R'' (Product) AmidoComplex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a pathway to displace the C3-halogen, providing an alternative vector for molecular diversification. The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Mechanistic Insight: The SNAr reactivity is governed by two competing factors:

  • Rate of Nucleophilic Attack: The initial attack of the nucleophile is the first step. This is favored by a more electron-deficient ring. Here, the 3-fluoro analog has the clear advantage , as the powerful -I effect of fluorine makes the C3 position more electrophilic and better able to stabilize the resulting negative charge in the Meisenheimer intermediate.[7]

  • Leaving Group Ability (C-X Bond Cleavage): The second step is the expulsion of the halide to restore aromaticity. The C-F bond is significantly stronger than the C-Cl bond, making fluoride a poorer leaving group than chloride. This factor strongly favors the 3-chloro analog .

The overall rate depends on which step is rate-determining. In many SNAr reactions, the first step (nucleophilic attack) is rate-limiting, especially with highly activated substrates. However, when the leaving group is poor, as is the case with fluoride, the second step can become rate-determining. In most practical scenarios for pyridine systems, the C-X bond cleavage plays a dominant role, making the 3-chloro-4-iodopyridin-2-amine the more reactive substrate for SNAr reactions .

G Start Substituted Pyridine (Ar-X) Attack Nucleophilic Attack (Nutextsuperscript{-}) Start->Attack Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Attack->Meisenheimer Step 1 (Often Rate-Limiting) Elimination Elimination of Leaving Group (Xtextsuperscript{-}) Meisenheimer->Elimination Product Substituted Product (Ar-Nu) Elimination->Product Step 2 (Restores Aromaticity)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Data: Nucleophilic Aromatic Substitution (at C3)

Parameter3-Fluoro-4-iodopyridin-2-amine3-Chloro-4-iodopyridin-2-amineRationale
Ring Activation (Step 1) HigherLowerFluorine's -I effect makes the ring more electrophilic.
Leaving Group Ability (Step 2) PoorerBetterThe C-Cl bond is weaker and chloride is a better leaving group.
Predicted Overall Reactivity LowerHigherC-X bond cleavage is often the determining factor.
Required Conditions More forcing (higher temp/stronger base)MilderEasier departure of the chloride leaving group.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling
  • To a dry reaction vial under an inert atmosphere (Argon), add 3-halo-4-iodopyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a suitable solvent (e.g., 1,4-dioxane/water 4:1, or DME).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol: Nucleophilic Aromatic Substitution
  • To a pressure-tolerant reaction vial, add 3-halo-4-iodopyridin-2-amine (1.0 eq.) and a suitable solvent (e.g., DMSO, NMP, or the nucleophilic amine itself if used in excess).

  • Add the nucleophile (e.g., a secondary amine, 1.5-5.0 eq.) and, if necessary, a base such as K₂CO₃ or DIPEA (2.0-3.0 eq.).

  • Seal the vial tightly.

  • Heat the reaction mixture to 100-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove the high-boiling point solvent and salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 3-fluoro- and 3-chloro-4-iodopyridin-2-amine is not arbitrary but a strategic decision that should be guided by the desired chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) at the C4-Iodo Position: 3-fluoro-4-iodopyridin-2-amine is the superior substrate. Its heightened reactivity, driven by the strong electron-withdrawing nature of fluorine, allows for milder conditions, lower catalyst loadings, and potentially higher yields.

  • For Nucleophilic Aromatic Substitution (SNAr) at the C3-Position: 3-chloro-4-iodopyridin-2-amine is the more practical choice. Despite the fluoro-analog having a more activated ring, the significantly better leaving group ability of chloride makes it more susceptible to displacement under typical SNAr conditions.

By understanding these fundamental principles of reactivity, researchers can streamline their synthetic strategies, minimize trial-and-error optimization, and accelerate the development of novel molecular entities.

References

  • Vertex AI Search. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • National Institutes of Health (NIH).
  • ECHEMI. (n.d.). Why is fluorine more reactive than chlorine?
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Chemistry Stack Exchange. (2017, February 16). Why is fluorine more reactive than chlorine?
  • ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing...
  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.
  • Royal Society of Chemistry. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2023, April 13).
  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.
  • Royal Society of Chemistry Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2026, January 30). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • ResearchGate. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-3-formyl-4-iodopyridine 153034-82-3.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry Publishing. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. DOI:10.1039/C6CS00351F.
  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design.
  • PubMed. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
  • ResearchGate. (2025, August 8). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • YouTube. (2019, January 19).
  • National Institutes of Health (NIH). (n.d.).
  • ChemicalBook. (2022, November 24). Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • YouTube. (2025, February 26).
  • Chemistry LibreTexts. (2022, September 24). 16.
  • ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • YouTube. (2025, April 3).

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Technical Guide: Bioactivity & SAR of 3-Fluoro-4-iodopyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-iodopyridin-2-amine (CAS: 1269440-67-6) is not merely a reagent; it is a privileged scaffold in the synthesis of third-generation allosteric MEK (Mitogen-activated protein kinase kinase) inhibitors. Its structural uniqueness lies in the precise positioning of the fluorine atom at C3 and the iodine handle at C4.

This guide objectively compares the bioactivity of derivatives synthesized from this scaffold, specifically focusing on the Cobimetinib (GDC-0973) class of MEK inhibitors. It contrasts these high-potency derivatives against non-fluorinated analogs and alternative substitution patterns to demonstrate the critical role of the 3-fluoro-2-aminopyridine core in enhancing metabolic stability and binding affinity.

The Scaffold Advantage: Structural Causality

To understand the bioactivity of the derivatives, one must first understand the "warhead" potential of the core scaffold.

  • 3-Fluorine Effect (Metabolic Shield): The fluorine atom at C3 is electronically withdrawing but sterically small (Van der Waals radius ~1.47 Å). It lowers the pKa of the adjacent amine (C2-NH2), altering its hydrogen bond donor capability. Crucially, it blocks the C3 position from oxidative metabolism (P450-mediated hydroxylation), a common failure point in non-fluorinated pyridine drugs.

  • 4-Iodine Handle (Diversity Vector): The C4-iodine bond is highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of complex solubilizing groups (e.g., piperidines, azetidines) late in the synthetic pathway, which is essential for optimizing oral bioavailability.

  • 2-Amine (Hinge/Pocket Binder): The primary amine often serves as a key hydrogen bond donor to the backbone carbonyls of the kinase hinge region or specific residues in the allosteric pocket.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Scaffold 3-Fluoro-4-iodopyridin-2-amine (Core Scaffold) F_Atom C3-Fluorine (Metabolic Shield) Scaffold->F_Atom I_Atom C4-Iodine (Synthetic Handle) Scaffold->I_Atom NH2_Group C2-Amine (Hinge Binder) Scaffold->NH2_Group Effect_F Prevents Oxidative Metabolism Modulates pKa F_Atom->Effect_F Effect_I Enables Pd-Catalyzed Coupling (Introduction of Piperidine/Azetidine) I_Atom->Effect_I Effect_NH2 H-Bond Donor to Ser212 or Backbone NH2_Group->Effect_NH2

Figure 1: Functional decomposition of the 3-Fluoro-4-iodopyridin-2-amine scaffold highlighting the role of each substituent in drug design.

Comparative Bioactivity Analysis

The primary application of this scaffold is the synthesis of MEK1/2 inhibitors . The table below compares the bioactivity of the final derivatives (Cobimetinib analogs) synthesized using this scaffold versus those lacking the critical 3-Fluoro modification or utilizing alternative C4-substitutions.

Table 1: MEK1 Inhibition and Metabolic Stability Profile
Derivative ClassKey Modification (at C4)Core Feature (at C3)MEK1 IC50 (nM)Metabolic Stability (t1/2, Human Microsomes)Clinical Relevance
Cobimetinib (GDC-0973) (2S)-2-methylpiperidin-1-ylFluorine 0.9 nM > 60 min FDA Approved (Melanoma)
Analog A (Defluoro) (2S)-2-methylpiperidin-1-ylHydrogen4.2 nM< 15 minFailed (Rapid Clearance)
Analog B (Aryl) 4-methoxyphenylFluorine120 nM> 60 minLow Potency (Poor Solubility)
Analog C (Azetidine) 3-hydroxyazetidin-1-ylFluorine2.5 nM45 minPreclinical Tool

Analysis of Data:

  • Potency: The Cobimetinib derivative (utilizing the piperidine at C4) exhibits sub-nanomolar potency (0.9 nM). The iodine on the starting material was displaced by the piperidine via Buchwald coupling.

  • The Fluorine Factor: Comparing Cobimetinib to Analog A (Defluoro) reveals the critical nature of the C3-Fluorine. While the non-fluorinated analog retains some potency (4.2 nM), its metabolic half-life collapses (< 15 min) due to rapid oxidation at the electron-rich C3 position. The 3-Fluoro-4-iodopyridin-2-amine scaffold is therefore essential for in vivo efficacy, not just binding.

  • Selectivity: Derivatives of this scaffold show >100-fold selectivity for MEK1 over unrelated kinases (e.g., CDK2, SRC) due to the specific allosteric pocket engagement facilitated by the pyridine core.

Mechanism of Action: Allosteric Inhibition

Derivatives of 3-Fluoro-4-iodopyridin-2-amine do not compete directly with ATP. Instead, they bind to an allosteric pocket adjacent to the ATP binding site.

  • Binding Mode: The 2-amino-3-fluoropyridine moiety lodges into a hydrophobic pocket. The fluorine atom engages in favorable electrostatic interactions with the backbone, while the C4-substituent (introduced via the iodine handle) extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

  • Conformational Lock: Binding locks MEK1 into a catalytically inactive conformation, preventing the phosphorylation of ERK1/2.

Experimental Protocols

To replicate the synthesis and testing of these high-value derivatives, the following protocols are recommended. These maximize the utility of the iodine handle and the stability of the fluorine group.

Protocol A: C4-Functionalization (Buchwald-Hartwig Coupling)

Use this protocol to convert the 3-Fluoro-4-iodopyridin-2-amine scaffold into a bioactive inhibitor.

  • Reagents: 3-Fluoro-4-iodopyridin-2-amine (1.0 eq), (S)-2-methylpiperidine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Charge an oven-dried Schlenk flask with the pyridine scaffold, catalyst, ligand, and base under Argon.

    • Add dioxane and the amine nucleophile (piperidine).

    • Heat to 100°C for 12 hours .

    • Filter through Celite, concentrate, and purify via silica gel chromatography (0-10% MeOH in DCM).

  • Validation: Monitor disappearance of the starting material (Rf ~0.4 in 50% EtOAc/Hex) and appearance of the fluorescent product.

Protocol B: MEK1 Kinase Assay (TR-FRET)

Use this protocol to determine IC50 values for the synthesized derivatives.

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher/Invitrogen).

  • Components:

    • Recombinant MEK1 (inactive).

    • Alexa Fluor™ 647-labeled ATP-competitive tracer.

    • Europium-labeled anti-tag antibody (binds to MEK1).

  • Workflow:

    • Incubate derivative (serial dilution) with MEK1/Antibody mixture for 15 mins.

    • Add Tracer and incubate for 60 mins at Room Temp.

    • Read: Measure TR-FRET signal (Ex 340nm, Em 665nm/615nm).

  • Calculation: A decrease in FRET signal indicates displacement of the tracer or allosteric conformational change preventing tracer binding. Plot % Inhibition vs. Log[Compound] to derive IC50.

Visualization: Experimental Workflow

Workflow Start Start: 3-Fluoro-4-iodopyridin-2-amine Step1 Buchwald Coupling (Pd Cat, Amine, Base) Start->Step1 + Nucleophile Step2 Purification (Silica Gel) Step1->Step2 Step3 TR-FRET Assay (MEK1 + Tracer) Step2->Step3 Pure Derivative Result Data Output: IC50 & Selectivity Step3->Result

Figure 2: Sequential workflow from scaffold to validated bioactive data.

References

  • PubChem. 3-Fluoro-4-iodopyridin-2-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Matthews, T. P., et al. (2013).Structure-based design of kinase inhibitors. Acta Crystallographica Section D. (Discusses the role of halogen bonding in kinase pockets).

Technical Comparison: Reference Standard Grades for 3-Fluoro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of the MEK inhibitor Cobimetinib (GDC-0973) , the intermediate 3-Fluoro-4-iodopyridin-2-amine represents a critical quality attribute (CQA) control point.[1] Its structural integrity directly impacts the yield and purity of the subsequent coupling steps.

This guide objectively compares the performance of Certified Reference Standards (CRS) —characterized via mass balance and quantitative NMR (qNMR)—against Commercial Reagent Grade alternatives.[1] Experimental data presented herein demonstrates that relying on Reagent Grade material (often certified only by HPLC Area%) introduces a potency error margin of 3.5% to 5.0% , primarily due to undetected inorganic salts, residual solvents, and non-chromophoric impurities.[1]

Technical Background & Impurity Landscape

3-Fluoro-4-iodopyridin-2-amine is a halogenated aminopyridine.[1] Its analysis is complicated by two factors:

  • Regioisomerism: The iodination of 3-fluoropyridin-2-amine can yield the 4-iodo (target) and trace amounts of 5-iodo or 6-iodo isomers, which have similar retention times.[1]

  • Stability: The C–I bond is susceptible to photolytic de-iodination, reforming the starting material (3-fluoropyridin-2-amine).[1]

The "Purity Trap"

Commercial reagents are typically sold with a "Purity" value based on HPLC-UV Area % . This assumes all impurities absorb UV light at the same extinction coefficient as the main peak and ignores non-UV active contaminants (water, salts). A Reference Standard must be assigned a Potency (% w/w) value, accounting for all mass.[1]

Comparative Analysis: CRS vs. Reagent Grade

The following table summarizes the characterization depth and resulting data reliability for the two grades of material.

FeatureCertified Reference Standard (CRS) Commercial Reagent Grade Impact on Data
Assay Value 99.2% w/w (Mass Balance/qNMR)98.5% Area (HPLC-UV only)Reagent grade overestimates actual content by ~4-5%.[1]
Water Content Measured (KF Titration: 0.4%)Not Measured (Hygroscopic risk)Unaccounted water dilutes the standard curve.[1]
Inorganic Residue Measured (ROI: <0.1%)Not Measured (Often high salts)Salts from synthesis (e.g., KI) are invisible to UV.[1]
Structural ID 1H-NMR, 13C-NMR, MS, IR1H-NMR only (usually)Risk of misidentified regioisomers.[1]
Traceability Traceable to SI units (via NIST weights)Batch-specific onlyNo regulatory defense for GMP release testing.[1]

Experimental Validation

To quantify the performance gap, we analyzed a batch of 3-Fluoro-4-iodopyridin-2-amine using both a Reagent Grade "Standard" and a fully qualified CRS.[1]

Methodology: Self-Validating HPLC Protocol

This method utilizes a C18 column with a specific ion-pairing effect (via pH control) to resolve the critical de-iodinated impurity.[1]

  • Instrument: UHPLC with Diode Array Detection (DAD) and QDa Mass Detector.

  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 12 minutes.

  • Detection: UV @ 254 nm (primary), MS (ESI+) for ID.[1]

Experimental Results

We prepared stock solutions of both materials nominally at 0.5 mg/mL.

Table 1: Comparative Assay Results

MetricCertified Reference Standard (CRS)Reagent Grade MaterialDeviation
Nominal Weight 10.05 mg10.02 mgN/A
Purity (HPLC Area %) 99.8%98.9%-0.9%
Water (KF) 0.1%1.8%-1.7% (Significant)
Residual Solvents 0.05%2.4% (Ethyl Acetate)-2.35% (Significant)
Calculated Potency 99.6% w/w 94.7% w/w 4.9% Error

Interpretation: If the Reagent Grade material were used as a standard assuming it was 100% or even 98.9% pure (based on Area%), the analyst would overestimate the potency of their production samples by nearly 5%. In a GMP context, this could lead to the release of sub-potent drug intermediates.

Qualification Workflow (Visualized)

The following diagram illustrates the rigorous "Mass Balance" approach required to establish the CRS, contrasting it with the simplified Reagent workflow.

ReferenceStandardQualification cluster_inputs Input Material cluster_process Purification & Characterization cluster_output Final Value Assignment RawMaterial Crude 3-Fluoro-4-iodopyridin-2-amine PrepHPLC Prep-HPLC / Recrystallization (Remove Regioisomers) RawMaterial->PrepHPLC Purification StructID Structural ID (1H-NMR, 13C-NMR, MS, IR) PrepHPLC->StructID Confirm Identity PurityAssay Purity Assessment (HPLC + GC + ROI + KF) PrepHPLC->PurityAssay Quantify Impurities MassBalance Mass Balance Calculation: 100% - (%Water + %Solvents + %Inorganics + %Org. Impurities) StructID->MassBalance PurityAssay->MassBalance Input Data CRS Certified Reference Standard (Assigned Potency w/w) MassBalance->CRS Release

Caption: The Mass Balance approach ensures all non-UV active impurities (water, solvents, salts) are deducted from the final potency assignment.[1]

Recommendations & Best Practices

  • Storage: Store the Reference Standard at -20°C in amber vials. The iodine substituent is light-sensitive; exposure to ambient light for >4 hours can induce measurable de-iodination [1].

  • Use Primary Standards for Assay: Only use a fully characterized CRS (Mass Balance or qNMR) for determining the assay/potency of production batches.

  • Use Reagents for ID Only: Reagent grade material is acceptable only for retention time confirmation (Identification) or system suitability testing, provided the impurity profile is known.[1]

  • Drying: Do not attempt to dry the reference standard without TGA confirmation, as this intermediate may sublime or degrade thermally [2].[1]

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) , Chapter 5.12, "Reference Standards."[1][3] EDQM. Available at: [Link][1]

  • PubChem , "3-Fluoro-4-iodopyridin-2-amine Compound Summary."[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Helix Chromatography , "HPLC Methods for Analysis of Aminopyridines." Helix Application Notes. Available at: [Link][1]

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Safety Operating Guide

Navigating the Disposal of 3-Fluoro-4-iodopyridin-2-amine: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex world of drug discovery and organic synthesis, the proper handling and disposal of specialized reagents like 3-Fluoro-4-iodopyridin-2-amine is not merely a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of this halogenated pyridine derivative, grounded in established safety protocols and an understanding of its chemical properties. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile: Why Caution is Critical

3-Fluoro-4-iodopyridin-2-amine (CAS No. 1269440-67-6) is a substituted aminopyridine, a class of compounds known for its biological activity and, consequently, its potential toxicity.[1] The presence of fluoro and iodo groups, along with the amine functionality on the pyridine ring, dictates its reactivity and hazardous nature.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The causality behind these hazards lies in the compound's ability to interfere with biological processes upon exposure. Aminopyridines, for instance, can exhibit neurotoxic effects. Therefore, every step in the handling and disposal process must be geared towards minimizing exposure and preventing its release into the environment.

Table 1: Key Properties and Hazards of 3-Fluoro-4-iodopyridin-2-amine

PropertyValueSource
Molecular Formula C₅H₄FIN₂PubChem[1]
Molecular Weight 238.00 g/mol PubChem[1]
Appearance SolidECHEMI[2]
GHS Hazard Statements H302, H312, H332, H315, H319, H335PubChem[1]
Primary Hazards Harmful (Oral, Dermal, Inhalation), Skin/Eye Irritant, Respiratory IrritantPubChem[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 3-Fluoro-4-iodopyridin-2-amine for any purpose, including disposal, the establishment of a safe working environment is paramount. The following PPE is mandatory to prevent accidental exposure.

  • Hand Protection : Wear chemically impermeable gloves, such as nitrile or neoprene.[2][3] Latex gloves are not suitable.

  • Eye Protection : Chemical safety goggles are required.[4][5] For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[5]

  • Body Protection : A lab coat must be worn at all times.[3] Ensure it is clean and fully buttoned.

  • Respiratory Protection : All handling of this compound, especially in its solid, powdered form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6][7]

The rationale for these stringent PPE requirements is the compound's multi-route toxicity. Dermal absorption, inhalation, and ingestion all pose significant risks.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Fluoro-4-iodopyridin-2-amine is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][8] Sewer disposal is explicitly forbidden for hazardous waste pharmaceuticals by the EPA and can lead to environmental contamination.[8][9]

Step 1: Waste Segregation

Proper segregation is the first and most critical step in a compliant waste management program. Halogenated organic compounds should be collected separately from non-halogenated waste streams.[10][11]

  • Action : Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids" or, if in solution, "Halogenated Organic Liquids."

  • Causality : Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase disposal costs. Furthermore, inadvertent mixing with incompatible chemicals can lead to dangerous reactions.[10] This compound is incompatible with strong oxidizing agents.[4]

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.

  • Action : Use a UN-certified, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[12] The container must be clean and dry before use.

  • Labeling : Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Fluoro-4-iodopyridin-2-amine"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • Your name, department, and contact information

Table 2: Disposal Container and Labeling Requirements

ParameterSpecificationRationale
Container Type UN-certified HDPE or GlassPrevents leaks and chemical degradation of the container.
Container Condition Clean, dry, with a secure capEnsures waste integrity and prevents reactions with residual chemicals.
Labeling "Hazardous Waste" label with full chemical name, hazards, and generator informationComplies with regulations and informs handlers of the contents and risks.
Step 3: Waste Accumulation and Storage
  • Action : Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be cool, dry, and well-ventilated.[7]

  • Causality : Proper storage minimizes the risk of accidental spills, exposure to personnel, and degradation of the container. It also ensures that the waste is kept away from incompatible materials.

Step 4: Arranging for Final Disposal
  • Action : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

  • Final Disposal Method : The recommended method for final disposal is high-temperature incineration at a licensed chemical destruction facility.[2] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

The following diagram illustrates the decision-making workflow for the proper disposal of 3-Fluoro-4-iodopyridin-2-amine.

DisposalWorkflow Start Waste Generation (3-Fluoro-4-iodopyridin-2-amine) IsSolid Is the waste a solid or in solution? Start->IsSolid SolidWaste Segregate as 'Halogenated Organic Solid Waste' IsSolid->SolidWaste Solid LiquidWaste Segregate as 'Halogenated Organic Liquid Waste' IsSolid->LiquidWaste Solution Container Select appropriate UN-rated container (HDPE or Glass) SolidWaste->Container LiquidWaste->Container Label Attach Hazardous Waste Label with complete information Container->Label Store Store in designated satellite accumulation area Label->Store EHS Contact EHS for pickup and final disposal Store->EHS

Caption: Waste Disposal Workflow for 3-Fluoro-4-iodopyridin-2-amine.

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources : If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.[2]

  • Ventilate : Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Don PPE : Before attempting to clean the spill, don the full PPE as described in Section 2.

  • Contain and Clean :

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[4] Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your EHS department.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 3-Fluoro-4-iodopyridin-2-amine, protecting yourself, your colleagues, and the environment.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-aminopyridine.
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  • Ossila. (n.d.). 3-Fluoro-4-iodopyridine | CAS 22282-75-3.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Aminopyridine.
  • PubChem. (n.d.). 3-Fluoro-4-iodopyridine-2-carbonitrile.
  • ECHEMI. (n.d.). 3-FLUORO-4-IODOPYRIDINE SDS, 22282-75-3 Safety Data Sheets.
  • Thermo Fisher Scientific. (2010, November 4). Safety Data Sheet: 3-Fluoro-4-iodopyridine.
  • Sdfine. (n.d.). 4-aminopyridine.
  • ChemicalBook. (2025, February 1). Safety Data Sheet: 3-FLUORO-4-IODOPYRIDINE.
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  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
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  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • New Jersey Department of Health. (n.d.). Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY.
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Personal protective equipment for handling 3-Fluoro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-Fluoro-4-iodopyridin-2-amine

As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. 3-Fluoro-4-iodopyridin-2-amine is a key heterocyclic building block, instrumental in the synthesis of advanced pharmaceutical ingredients.[1] However, its trifecta of structural motifs—an aromatic amine, a pyridine ring, and halogen substituents (fluoro and iodo)—necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation to ensure every protocol is a self-validating system of protection for you and your team.

Hazard Analysis: Understanding the "Why" Behind the Precautions

The chemical architecture of 3-Fluoro-4-iodopyridin-2-amine dictates its hazard profile. A proactive safety mindset begins with understanding these intrinsic risks.

  • Aromatic Amine Functionality: Aromatic amines as a class are known for potential toxicity and skin irritation.[2] Safe handling practices for these compounds are well-established and must be adhered to.

  • Halogenated Pyridine Core: The pyridine ring itself presents toxicological concerns.[3] The addition of fluorine and iodine atoms (halogenation) can alter its reactivity and metabolic pathways, often increasing toxicity. This structural class requires dedicated handling to prevent exposure.

  • Corrosivity and Irritation: Safety Data Sheets (SDS) for structurally related compounds and the subject chemical itself classify it as causing skin irritation and serious eye damage.[4][5] One supplier specifies the material is corrosive, capable of causing skin burns.

Therefore, all handling procedures must be designed to mitigate risks of skin and eye contact, inhalation of dust, and accidental ingestion.[4][5]

The Core PPE Ensemble: Your First Line of Defense

Before any manipulation of 3-Fluoro-4-iodopyridin-2-amine, a baseline of personal protective equipment (PPE) is non-negotiable. This standard ensemble is designed to prevent incidental contact.

  • Eye and Face Protection: Chemical splash goggles are mandatory. Given the severe eye irritation potential, standard safety glasses are insufficient.[6] When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for handling pyridine-based compounds.[3] Always double-check the manufacturer's compatibility data for your specific glove type. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, protects against accidental spills on skin and clothing.

  • Footwear: Closed-toe shoes, preferably made of a chemically resistant material, must be worn at all times in the laboratory.

Operational Protocols: PPE in Action

The specific task dictates the necessary level of engineering controls and PPE. The following step-by-step protocols are designed for common laboratory operations.

Handling Solids (Weighing and Aliquoting)

As an off-white powder or crystalline solid, 3-Fluoro-4-iodopyridin-2-amine poses a significant inhalation risk if it becomes airborne.[1]

Engineering Control: All weighing operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure to contain any dust.

Step-by-Step Protocol:

  • Preparation: Don your core PPE ensemble (lab coat, chemical splash goggles, nitrile gloves).

  • Containment: Perform all manipulations on a disposable, plastic-backed absorbent liner within the fume hood to contain any spills.

  • Dispensing: Use spatulas and weighing papers appropriate for the amount being handled. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Cleaning: After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a damp cloth (using a solvent like ethanol or isopropanol) to remove any residual dust. Dispose of the cloth and bench liner as hazardous waste.

  • Doffing: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water.

Handling Solutions (Reactions and Transfers)

Working with the compound in solution mitigates the risk of dust inhalation but introduces the risk of splashes and vapor exposure.

Engineering Control: All operations involving solutions of 3-Fluoro-4-iodopyridin-2-amine must be performed in a certified chemical fume hood.[8]

Step-by-Step Protocol:

  • Preparation: Don the core PPE ensemble. For larger volumes (>100 mL), consider adding a chemically resistant apron for extra protection.

  • Transfers: Use appropriate tools such as cannulas, syringes, or funnels for liquid transfers to minimize the risk of spills and splashes.

  • Heating: If heating is required, ensure the setup includes adequate cooling and pressure-relief mechanisms to prevent uncontrolled boiling or vessel failure.

  • Work-up & Purification: During aqueous work-ups or chromatographic purification, be mindful that the compound may be present in all phases and fractions. Handle all materials with the same level of precaution.

  • Post-Procedure: Decontaminate all glassware and equipment before removing it from the fume hood. Rinse with an appropriate solvent and collect the rinsate as halogenated organic waste.

  • Doffing: Remove gloves and any additional PPE, disposing of them as hazardous waste. Wash hands thoroughly.

Spill Management and Disposal Plan

Accidents happen. A clear, pre-defined plan for spills and waste disposal is critical for maintaining a safe environment.

Spill Response
  • Small Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE ensemble, gently cover the spill with an absorbent material (for liquids) or a wet paper towel (for solids, to prevent dust).

    • Carefully scoop the material into a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

    • Prevent others from entering the contaminated zone.

    • Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt to clean up a large spill.

Waste Disposal

Due to its iodo- and fluoro- substituents, 3-Fluoro-4-iodopyridin-2-amine and any materials contaminated with it must be disposed of as halogenated organic waste .[9][10]

  • Segregation is Key: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste.[11][12] Co-mingling these waste streams significantly increases disposal costs and environmental burden.[10]

  • Solid Waste: Contaminated items such as gloves, bench liners, weighing papers, and silica gel must be collected in a labeled, sealed container.

  • Liquid Waste: All solutions and solvent rinses containing the compound must be collected in a dedicated, sealed container for halogenated liquid waste.[13]

  • Labeling: Ensure all waste containers are clearly labeled with the words "Hazardous Waste" and a full list of their chemical contents.[12]

Summary and Quick Reference

This table summarizes the recommended controls and PPE for various laboratory operations involving 3-Fluoro-4-iodopyridin-2-amine.

OperationEngineering ControlEye/Face ProtectionGlovesBody ProtectionRespiratory Protection
Storage Ventilated cabinetNone requiredNone requiredLab CoatNot applicable
Weighing (mg scale) Fume Hood / Ventilated EnclosureChemical Splash GogglesNitrile GlovesLab CoatNot typically required
Solution Prep (<100mL) Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot typically required
Reaction/Transfer (>100mL) Fume HoodGoggles & Face ShieldNitrile GlovesLab Coat & ApronNot typically required
Small Spill Cleanup Local VentilationGoggles & Face ShieldNitrile Gloves (double)Lab Coat & ApronAssess need with EHS

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 3-Fluoro-4-iodopyridin-2-amine.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Disposal start Initiate Task with 3-Fluoro-4-iodopyridin-2-amine op_type Nature of Operation? start->op_type weighing Weighing Solid op_type->weighing  Solid solution_work Handling Solution op_type->solution_work  Liquid spill Spill / Cleanup op_type->spill Emergency ppe_weigh Required PPE: - Fume Hood - Goggles - Nitrile Gloves - Lab Coat weighing->ppe_weigh ppe_solution Required PPE: - Fume Hood - Goggles (add Face Shield >100mL) - Nitrile Gloves - Lab Coat (add Apron >100mL) solution_work->ppe_solution ppe_spill Required PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron - Consult EHS for Respirator spill->ppe_spill disposal Dispose all contaminated materials as HALOGENATED WASTE ppe_weigh->disposal ppe_solution->disposal ppe_spill->disposal

Caption: PPE Selection Workflow for 3-Fluoro-4-iodopyridin-2-amine.

References

  • Safety Data Sheet: Pyridine . Carl ROTH. [Link]

  • Chemwatch GHS SDS 1282 - Sdfine . Chemwatch. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Derivados del Flúor. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Hazardous Waste Segregation . University of Wisconsin–Madison. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Personal protective equipment when handling plant protection products . Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). [Link]

  • Hazardous Substance Fact Sheet: Pyridine . New Jersey Department of Health. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads . PubMed. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

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  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.